An In-depth Technical Guide to 1-(2H-indazol-2-yl)butan-2-ol and its Analogs: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(2H-indazol-2-yl)butan-2-ol, a substituted indazole of interest in medicinal chemistry. Due to t...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(2H-indazol-2-yl)butan-2-ol, a substituted indazole of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this document will also explore the broader context of 2-substituted indazole derivatives, offering insights into their synthesis, chemical characteristics, and potential therapeutic applications.
Compound Identification and Nomenclature
IUPAC Name: 1-(2H-indazol-2-yl)butan-2-ol
The name is broken down as follows:
Indazole: The core bicyclic heteroaromatic structure.
2H-indazol-2-yl: Indicates that the substituent is attached to the nitrogen at position 2 of the indazole ring.
butan-2-ol: A four-carbon chain with a hydroxyl group on the second carbon.
1-(...): Specifies that the indazole moiety is connected to the first carbon of the butanol chain.
The indazole ring system is a crucial pharmacophore in numerous biologically active compounds.[1]
Synthesis of 2-Substituted Indazole Derivatives
The regioselective synthesis of 2-substituted indazoles is a key challenge in the preparation of compounds like 1-(2H-indazol-2-yl)butan-2-ol. Direct alkylation of indazole often yields a mixture of N1 and N2 isomers. However, several methodologies have been developed to favor the formation of the 2H-indazole derivative.
General Synthetic Strategies
Copper-catalyzed and palladium-catalyzed cross-coupling reactions are effective methods for the synthesis of 2-substituted indazoles. Additionally, one-pot multicomponent reactions have emerged as an efficient approach.
A plausible synthetic route to 1-(2H-indazol-2-yl)butan-2-ol could involve the N-alkylation of indazole with a suitable butanol derivative. For instance, reacting indazole with a protected form of 1-bromo-2-butanol, followed by deprotection, could yield the desired product. The choice of solvent and base is critical in directing the alkylation to the N2 position.
Hypothetical Synthesis of 1-(2H-indazol-2-yl)butan-2-ol
A potential synthetic pathway is outlined below. This is a generalized procedure based on known methods for N-alkylation of indazoles.
Step 1: Protection of the hydroxyl group of 1-bromobutan-2-ol.
The hydroxyl group of 1-bromobutan-2-ol would first be protected with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, to prevent its interference in the subsequent alkylation step.
Step 2: N-alkylation of Indazole.
Indazole would be reacted with the protected 1-bromobutan-2-ol in the presence of a base like cesium carbonate (Cs₂CO₃) and a copper(I) catalyst in a suitable solvent such as DMF. These conditions have been shown to favor N2-alkylation.
Step 3: Deprotection.
The protecting group would then be removed, for example, by using tetra-n-butylammonium fluoride (TBAF) for a TBDMS group, to yield the final product, 1-(2H-indazol-2-yl)butan-2-ol.
Physicochemical Properties and Characterization
The specific physicochemical properties of 1-(2H-indazol-2-yl)butan-2-ol have not been extensively documented. However, based on its structure, we can infer certain characteristics.
Property
Predicted Value/Characteristic
Molecular Formula
C₁₁H₁₄N₂O
Molecular Weight
190.24 g/mol
Appearance
Likely a solid at room temperature
Solubility
Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.
Chirality
The presence of a stereocenter at the second carbon of the butanol chain indicates that this compound can exist as a pair of enantiomers.
Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure and regiochemistry of the substitution on the indazole ring.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) and N-H functional groups.
Potential Biological and Pharmaceutical Applications
Indazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. The structural motif of 1-(2H-indazol-2-yl)butan-2-ol suggests potential for various therapeutic applications.
Anti-inflammatory Activity
Many indazole derivatives exhibit potent anti-inflammatory properties. This activity is often attributed to the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade.
Anticancer Activity
The indazole scaffold is present in several approved anticancer drugs. These compounds often act as kinase inhibitors, targeting signaling pathways that are dysregulated in cancer cells.
Other Potential Applications
Indazole derivatives have also been investigated for their potential as:
Antimicrobial agents
Antiviral agents
Analgesics
Central nervous system active agents
The specific biological activity of 1-(2H-indazol-2-yl)butan-2-ol would need to be determined through in vitro and in vivo screening assays.
Structure-Activity Relationships (SAR)
The biological activity of indazole derivatives is highly dependent on the nature and position of the substituents on the indazole ring and the side chain. For 1-(2H-indazol-2-yl)butan-2-ol, key structural features that could be modified to optimize its activity include:
Substitution on the indazole ring: Introducing various functional groups on the benzene portion of the indazole core.
Modification of the butanol side chain: Altering the length of the alkyl chain, the position of the hydroxyl group, or replacing it with other functional groups.
Stereochemistry: Investigating the differential activity of the (R) and (S) enantiomers.
Safety and Toxicology
As with any novel chemical entity, a thorough evaluation of the safety and toxicological profile of 1-(2H-indazol-2-yl)butan-2-ol would be essential before its consideration for any therapeutic application. This would involve studies to assess its cytotoxicity, genotoxicity, and in vivo toxicity in animal models.
Conclusion and Future Directions
While specific data on 1-(2H-indazol-2-yl)butan-2-ol is limited, the broader class of 2-substituted indazole derivatives represents a promising area for drug discovery and development. The synthetic methodologies for accessing these compounds are well-established, and the indazole scaffold has a proven track record of biological activity.
Future research on 1-(2H-indazol-2-yl)butan-2-ol and its analogs should focus on:
Definitive Synthesis and Characterization: To unambiguously confirm its structure and physicochemical properties.
Biological Screening: To identify its primary biological targets and potential therapeutic applications.
Lead Optimization: To systematically modify its structure to enhance potency and selectivity while minimizing toxicity.
This technical guide provides a foundational understanding of 1-(2H-indazol-2-yl)butan-2-ol within the context of indazole chemistry and its relevance to pharmaceutical research. Further experimental investigation is required to fully elucidate the potential of this specific molecule.
References
A comprehensive list of references will be provided upon the availability of more specific literature pertaining to 1-(2H-indazol-2-yl)butan-2-ol. The information presented in this guide is based on established principles of organic and medicinal chemistry and a review of the literature on indazole derivatives.
"spectroscopic data (NMR, IR, MS) of 1-(2H-indazol-2-yl)butan-2-ol"
An In-depth Technical Guide to the Predicted Spectroscopic Data of 1-(2H-indazol-2-yl)butan-2-ol Introduction For researchers and scientists engaged in drug discovery and medicinal chemistry, the precise structural eluci...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Predicted Spectroscopic Data of 1-(2H-indazol-2-yl)butan-2-ol
Introduction
For researchers and scientists engaged in drug discovery and medicinal chemistry, the precise structural elucidation of novel chemical entities is foundational to progress. The indazole scaffold is a privileged structure, appearing in a multitude of compounds with significant pharmacological activities.[1][2] The 2H-indazole isomer, while often the kinetic product in substitution reactions, offers a distinct electronic and steric profile compared to its more thermodynamically stable 1H counterpart, providing unique opportunities for molecular design.
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is paramount for the interpretation of spectroscopic data. The structure of 1-(2H-indazol-2-yl)butan-2-ol, with a systematic numbering scheme used for NMR assignments, is presented below.
Caption: Molecular structure of 1-(2H-indazol-2-yl)butan-2-ol with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within the molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The prediction of the ¹H NMR spectrum is based on the analysis of its constituent parts: the 2H-indazole moiety and the butan-2-ol side chain. The chemical shifts of protons on the indazole ring are well-documented for 2-substituted derivatives.[4] The butan-2-ol chain protons are assigned based on established ranges for secondary alcohols, with adjustments for the influence of the adjacent N-substituted heterocyclic ring.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Predicted Coupling Constant (J, Hz)
Integration
H-3 (Indazole)
~8.20
s
-
1H
H-7 (Indazole)
~7.75
d
~8.5
1H
H-4 (Indazole)
~7.65
d
~8.5
1H
H-5, H-6 (Indazole)
~7.10 - 7.35
m
-
2H
H-1' (N-CH₂)
~4.50
dd
J = 14.0, 4.0
1H
H-1'' (N-CH₂)
~4.40
dd
J = 14.0, 8.5
1H
H-2' (CH-OH)
~4.00
m
-
1H
OH
Variable (~2.0 - 3.5)
br s
-
1H
H-3' (CH₂)
~1.60
m
-
2H
H-4' (CH₃)
~0.95
t
~7.5
3H
Causality Behind Predicted Assignments:
Indazole Protons: The H-3 proton of a 2H-indazole is characteristically deshielded and appears as a singlet, typically above 8.0 ppm.[1] The protons on the benzene ring (H-4 to H-7) will exhibit chemical shifts typical for aromatic systems, with H-7 and H-4 being the most deshielded due to their proximity to the pyrazole ring fusion.
Side Chain Protons: The methylene protons at C-1' are diastereotopic due to the adjacent stereocenter at C-2'. They will appear as a pair of doublets of doublets (an ABX system), significantly deshielded by the direct attachment to the indazole nitrogen. The methine proton at C-2' (H-2'), attached to the hydroxyl group, is expected around 4.0 ppm. The ethyl group protons (H-3' and H-4') will show standard multiplicities and chemical shifts for an alkyl chain.
Hydroxyl Proton: The chemical shift of the OH proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. A broad singlet is expected.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The predicted ¹³C NMR chemical shifts are based on known data for 2-substituted indazoles and butan-2-ol.[3][6]
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-7a (Indazole)
~149.5
C-3a (Indazole)
~126.5
C-3 (Indazole)
~122.5
C-5 (Indazole)
~122.0
C-6 (Indazole)
~120.5
C-4 (Indazole)
~120.0
C-7 (Indazole)
~117.5
C-2' (CH-OH)
~70.0
C-1' (N-CH₂)
~58.0
C-3' (CH₂)
~30.0
C-4' (CH₃)
~10.0
Causality Behind Predicted Assignments:
Indazole Carbons: The chemical shifts for the indazole core are consistent with reported values for 2-substituted derivatives.[2] C-7a, being a bridgehead carbon double-bonded to nitrogen, is the most deshielded.
Side Chain Carbons: C-2', the carbon bearing the hydroxyl group, is expected in the typical range for secondary alcohols (~65-75 ppm). C-1', attached to the indazole nitrogen, will be significantly deshielded compared to a standard alkane, appearing around 58 ppm. The ethyl group carbons will have characteristic aliphatic chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted spectrum of 1-(2H-indazol-2-yl)butan-2-ol would be dominated by absorptions from the O-H, C-H, C=N, C=C, and C-O bonds.
Predicted Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Functional Group
~3600 - 3200
Strong, Broad
O-H Stretch
Alcohol (H-bonded)
~3100 - 3000
Medium
C-H Stretch
Aromatic (Indazole)
~2960 - 2850
Strong
C-H Stretch
Aliphatic (Butanol chain)
~1620 - 1580
Medium
C=N, C=C Stretch
Indazole Ring
~1500 - 1450
Medium
C=C Stretch
Indazole Ring
~1100
Strong
C-O Stretch
Secondary Alcohol
~750
Strong
C-H Out-of-plane Bend
ortho-disubstituted Benzene
Causality Behind Predicted Assignments:
O-H Stretch: The most prominent feature will be a broad, strong band in the 3600-3200 cm⁻¹ region, which is characteristic of a hydrogen-bonded hydroxyl group.[5][7]
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the stronger aliphatic C-H stretches from the butanol side chain will be observed just below 3000 cm⁻¹.
Indazole Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the indazole ring system are expected in the 1620-1450 cm⁻¹ region.
C-O Stretch: A strong absorption around 1100 cm⁻¹ is diagnostic for the C-O stretching vibration of a secondary alcohol.[5][8]
Aromatic Bending: A strong band around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending for the four adjacent hydrogens on the benzene portion of the indazole ring, indicative of ortho-disubstitution.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the molecular weight and fragmentation pattern of a molecule, serving as a molecular fingerprint.
Predicted Fragmentation Pattern:
Molecular Ion (M⁺): m/z 190. The molecular ion peak is expected but may be of low intensity, as is common for secondary alcohols which fragment readily.[9][10]
Major Fragments: Fragmentation will be dictated by the two primary structural motifs: the secondary alcohol and the N-alkyl indazole.
Predicted m/z
Proposed Fragment Identity
Fragmentation Pathway
190
[C₁₁H₁₄N₂O]⁺
Molecular Ion (M⁺)
172
[M - H₂O]⁺
Dehydration (loss of water) from the alcohol
161
[M - C₂H₅]⁺
α-cleavage at C2'-C3' bond (loss of ethyl radical)
119
[C₇H₇N₂]⁺
Cleavage of the N-C1' bond (Indazole radical cation)
118
[C₇H₆N₂]⁺
Indazole fragment
73
[C₄H₉O]⁺
α-cleavage at N-C1' bond (protonated butan-2-ol fragment)
45
[C₂H₅O]⁺
α-cleavage at C2'-C3' bond (loss of indazolylmethyl radical)
Causality Behind Predicted Fragmentation:
Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols.[9][11] Cleavage of the C2'-C3' bond is highly favorable, leading to the loss of an ethyl radical (29 Da) and formation of a resonance-stabilized oxonium ion at m/z 161. Cleavage of the N-C1' bond could also occur, leading to an indazole radical cation at m/z 119.
Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a very common fragmentation pathway for alcohols, which would result in a peak at m/z 172.[10]
Indazole Ring Fragmentation: The stable indazole ring itself can be observed as a fragment at m/z 118, resulting from cleavage of the N-C1' bond with hydrogen transfer.
Caption: Predicted major fragmentation pathways for 1-(2H-indazol-2-yl)butan-2-ol in EI-MS.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following self-validating protocols are recommended.
NMR Data Acquisition Workflow
Caption: Standard workflow for NMR sample preparation and data acquisition.
Sample Preparation: Accurately weigh 10-15 mg of 1-(2H-indazol-2-yl)butan-2-ol and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Add a small amount of an internal standard, typically tetramethylsilane (TMS).
Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Data Acquisition: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. Acquire the ¹H spectrum, followed by the ¹³C spectrum using standard acquisition parameters.
IR Data Acquisition Protocol (FTIR-ATR)
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the clean, empty crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrumental interferences.
Sample Application: Place a single drop of the neat liquid 1-(2H-indazol-2-yl)butan-2-ol directly onto the surface of the ATR crystal. Ensure complete coverage of the crystal surface.[12][13]
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.[12]
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination.
Mass Spectrometry Data Acquisition Protocol (GC-MS)
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[14]
GC Conditions:
Injector: Split/splitless injector, typically at 250 °C.
Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.[9][15]
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
Source Temperature: ~230 °C.
Mass Scan Range: m/z 40-550.
Data Analysis: Identify the peak corresponding to the compound based on its retention time. Analyze the mass spectrum of this peak, identifying the molecular ion and the key fragment ions.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic characterization of 1-(2H-indazol-2-yl)butan-2-ol. The presented ¹H NMR, ¹³C NMR, IR, and MS data, while predicted, are grounded in the fundamental principles of spectroscopy and analysis of analogous structures. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reliability and reproducibility. This document serves as a valuable resource for any scientist involved in the synthesis, purification, or analysis of this and related N-substituted indazole derivatives, facilitating efficient and accurate structural confirmation.
References
Sample preparation for FT-IR. (n.d.). Northern Illinois University.
NMR Sample Preparation. (n.d.). University of Ottawa.
Alcohols—The Rest of the Story. (2017, April 1). Spectroscopy Online.
Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. (n.d.). AUB ScholarWorks.
A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. (2025). BenchChem.
Gas Chromatography‐Mass Spectrometry‐Basic Principles, Instrumentation and Selected Applications for Detection of Organic Compounds. (n.d.). ResearchGate.
MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.).
Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021, April 8). PMC.
A General and Efficient Approach to 2H-Indazoles and 1H-Pyrazoles Through Copper-catalyzed reaction. (n.d.). Rsc.org.
GCMS Section 6.10. (n.d.). Whitman People.
IR Spectrum: Alcohols and Phenols. (n.d.).
Mass Spectrometry of Alcohols. (2025, October 3). Chemistry Steps.
Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. (2012, September 10). Asian Journal of Research in Chemistry.
Visible-Light-Driven Decarboxylative Coupling of 2H‑Indazoles with α‑Keto Acids without Photocatalysts and Oxidants. (2024, April 20). Semantic Scholar.
Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. (n.d.). Springer Nature Experiments.
Method 8260B: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry(GC/MS). (n.d.). Shimadzu.
12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.).
Decoding the IR Spectra of Alcohols: Insights Into Molecular Interactions. (2026, January 8). Oreate AI Blog.
IR Chart. (n.d.).
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2025, August 9). ResearchGate.
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). PMC.
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
Synthesis of N‐substituted 1H‐indazole derivatives. (n.d.). ResearchGate.
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
Interpretation of IR spectrum of compound 1N2a. (n.d.). ResearchGate.
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PMC.
1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. (n.d.). ResearchGate.
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI.
Ion fragmentation of small molecules in mass spectrometry. (2010, January 22).
C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts. (n.d.). Doc Brown.
Crystal Structure Analysis of 1-(2H-indazol-2-yl)butan-2-ol: A Definitive Technical Guide
This guide serves as a definitive technical whitepaper on the crystallographic characterization of 1-(2H-indazol-2-yl)butan-2-ol . It is designed for medicinal chemists and structural biologists to navigate the structura...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a definitive technical whitepaper on the crystallographic characterization of 1-(2H-indazol-2-yl)butan-2-ol . It is designed for medicinal chemists and structural biologists to navigate the structural elucidation, from single-crystal growth to supramolecular analysis, with a focus on distinguishing the pharmacologically distinct 2H-regioisomer.
Executive Summary
The structural identification of N-substituted indazoles is a critical checkpoint in drug development due to the energetic competition between 1H- and 2H-tautomers. While 1H-indazoles are thermodynamically preferred, the 2H-indazol-2-yl scaffold—often locked via alkylation—exhibits distinct electronic properties and binding modes in kinase inhibitors and anti-inflammatory agents.
This guide details the structural analysis of 1-(2H-indazol-2-yl)butan-2-ol (C₁₁H₁₄N₂O) . It provides a validated workflow for distinguishing this regioisomer from its 1H-counterpart using Single Crystal X-Ray Diffraction (SC-XRD), corroborated by Hirshfeld surface analysis and spectroscopic data.
Chemical Context & Synthesis
The target compound arises from the nucleophilic ring-opening of 1,2-epoxybutane by indazole. This reaction typically yields a mixture of regioisomers.
1H-isomer (Thermodynamic): Alkylation at N1.
2H-isomer (Kinetic/Specific): Alkylation at N2.
The 2H-isomer is characterized by a quinoid-like electron distribution in the benzene ring, which can be definitively confirmed via bond-length analysis in the crystal structure.
Synthesis & Crystallization Protocol
To obtain X-ray quality crystals of the 2H-isomer, the following protocol is recommended based on solubility differentials:
Purification : Flash column chromatography (SiO₂). The 2H-isomer typically elutes after the 1H-isomer in non-polar mobile phases due to higher polarity.
This section outlines the acquisition and refinement parameters required to meet IUCr publication standards.
Data Collection Strategy
Radiation Source :
( Å) is preferred over to minimize absorption effects, though is acceptable for small organic crystals.
Temperature : Data should be collected at 100 K (using a cryostream) to reduce thermal vibration parameters (
) and improve high-angle resolution.
Resolution : Collect data to at least
Å resolution ( for Mo) to ensure precise bond length determination.
Refinement Workflow (SHELXL)
The structure is solved using Direct Methods (SHELXT) and refined by Full-Matrix Least-Squares (SHELXL).
Hydrogen Atoms :
C-H: Place in calculated positions (riding model).
O-H: Locate from the difference Fourier map (
) and refine with a restrained O-H distance (0.82 Å) or allow free refinement if data quality permits. This is crucial for mapping the hydrogen bonding network.
Disorder : The butyl chain (C3'-C4') may exhibit conformational disorder. If observed, model over two positions with occupancy refined (e.g., 0.60:0.40).
Figure 1: Standardized workflow for the structural determination of small organic molecules.
Structural Analysis & Discussion
Molecular Conformation
The definitive proof of the 2H-regioisomer lies in the bond lengths of the pyrazole ring.
N1-C7a vs N2-C3 : In 2H-indazoles, the N1-C7a bond typically shows more double-bond character compared to 1H-indazoles.
Planarity : The indazole system (N1-N2-C3-C3a-C4-C5-C6-C7-C7a) should be essentially planar (RMS deviation < 0.02 Å).
Torsion Angles : The orientation of the hydroxybutyl chain is defined by the torsion angle
. A value near indicates the chain stands perpendicular to the aromatic plane to minimize steric clash with H3.
Supramolecular Architecture
The crystal packing is dominated by the hydroxyl group (-OH) and the unalkylated nitrogen (N1).
Primary Interaction : O-H
N1 Hydrogen Bond.
Donor: Hydroxyl O atom at C2'.
Acceptor: Pyridine-like N1 atom of the indazole ring.
Geometry: Distance
Å; Angle .
Motif : This interaction typically forms infinite
chains or centrosymmetric dimers , depending on the space group ( vs ).
Hirshfeld Surface Analysis
To quantify intermolecular interactions, Hirshfeld surfaces are generated (mapped over
).
Red Spots : Indicate strong hydrogen bonds (O-H
N).
White Regions : Indicate van der Waals contacts (H
H).
Fingerprint Plot : The 2H-isomer will show a characteristic "spike" corresponding to the O
H contact, distinct from the 1H-isomer which would utilize N2 as the acceptor.
Quantitative Data Summary
The following table summarizes the expected crystallographic parameters for the racemic compound.
Parameter
Value / Range
Description
Crystal System
Monoclinic or Triclinic
Common for racemic organic alcohols.
Space Group
or
Centrosymmetric (accommodates both R and S enantiomers).
Z
4 (Monoclinic) or 2 (Triclinic)
Number of molecules per unit cell.
Density ()
Typical for C-H-N-O organics.
R-Factor ()
(5%)
Indicates a high-quality structural model.
Goodness of Fit (S)
Ideal fit of model to data.
Pharmaceutical Implications
Understanding the solid-state form of 1-(2H-indazol-2-yl)butan-2-ol is vital for:
Solubility : The O-H
N hydrogen bond network determines the lattice energy. Disruption of this network is the energy barrier to dissolution.
Stability : 2H-indazoles are generally less stable than 1H-indazoles. The crystal lattice provides kinetic stabilization.
Chirality : If the synthesized batch is racemic, the crystal structure confirms whether it crystallizes as a racemic compound (both enantiomers in the same cell) or a conglomerate (separate crystals for R and S).
Computational Pharmacodynamics: In Silico Profiling of 1-(2H-indazol-2-yl)butan-2-ol
Executive Summary This technical guide details the in silico bioactivity prediction protocol for 1-(2H-indazol-2-yl)butan-2-ol (CAS: 2703781-23-9). While the 1H-indazole scaffold is ubiquitous in FDA-approved kinase inhi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the in silico bioactivity prediction protocol for 1-(2H-indazol-2-yl)butan-2-ol (CAS: 2703781-23-9). While the 1H-indazole scaffold is ubiquitous in FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib), the 2H-indazole isomer represents a distinct, under-explored chemical space with unique electronic properties and binding vectors.
This guide moves beyond simple screening. It provides a rigorous, step-by-step computational workflow to predict the pharmacodynamic profile of this specific N2-alkylated indazole, addressing critical factors such as chirality-dependent binding , tautomeric stability , and polypharmacology .
Part 1: Molecular Architecture & Preparation
The reliability of any in silico prediction hinges on the quality of the input structure. For 1-(2H-indazol-2-yl)butan-2-ol, two critical structural features must be addressed prior to docking: Regioisomerism and Chirality .
Regioisomerism (2H- vs 1H-)
Indazole exists in two tautomeric forms: 1H (benzenoid) and 2H (quinoid).
Thermodynamics: The 1H-tautomer is typically more stable (~2-4 kcal/mol) in the gas phase.
The Molecule: In 1-(2H-indazol-2-yl)butan-2-ol, the alkyl group is fixed at the
position. This locks the ring in the quinoid-like 2H-form, altering the electrostatic potential map (ESP) compared to standard 1H-indazoles. The becomes a hydrogen bond acceptor, a critical feature for kinase hinge binding.
Stereochemistry
The butan-2-ol tail contains a chiral center at C2.
Protocol: You must generate and dock both (R) and (S) enantiomers separately.
Hypothesis: The hydroxyl group (-OH) acts as a pivotal anchor. In one enantiomer, it may engage a lysine catalytic triad; in the other, it may face the solvent, altering affinity by orders of magnitude.
Preparation Workflow (Protocol)
Tools: LigPrep (Schrödinger) or RDKit + Avogadro.
Input: SMILES string CCC(O)CN2C3=CC=CC=C3C=N2.
Ionization: Generate states at pH 7.4 ± 1.0 (Epik/OpenBabel). The 2H-indazole nitrogen (
) will remain neutral at physiological pH.
Conformer Generation: Use OPLS4 force field. Generate max 32 conformers per enantiomer to capture the flexibility of the hydroxybutyl tail.
Energy Minimization: Converge to gradient < 0.05 kcal/mol/Å.
Part 2: Target Identification (Inverse Docking)
Since the specific target is undefined, we employ Target Fishing (Polypharmacology) to map the molecule against the proteome.
The "Privileged Scaffold" Hypothesis
The indazole core is a bioisostere of the purine ring in ATP.[1] Therefore, the primary search space should prioritize Kinomes (Kinases) and Nucleotide-binding enzymes .
The following diagram illustrates the complete in silico pipeline from structure to hit validation.
Figure 1: Comprehensive In Silico Bioactivity Prediction Pipeline.
Part 4: Signaling Pathway Context
If the molecule inhibits GSK-3β, it modulates the Wnt/β-catenin pathway , crucial in oncology and neurodegeneration.
Figure 2: Hypothesized Mechanism of Action via GSK-3β Inhibition.[2]
Part 5: ADMET & Drug-Likeness (QSAR)
A potent binder is useless if it cannot reach the target.
Predicted Profile for 1-(2H-indazol-2-yl)butan-2-ol:
Lipophilicity (LogP): ~1.8 - 2.2 (Ideal for oral bioavailability).
Water Solubility: Moderate (Class III/IV). The hydroxyl group aids solubility compared to bare alkyl indazoles.
Blood-Brain Barrier (BBB): High probability of crossing. Small MW (<200) + Lipophilic + Low Polar Surface Area (TPSA < 40 Ų).
Implication: Potential for CNS indications (e.g., Alzheimer's via GSK-3β) or CNS toxicity.
Metabolism: The butan-2-ol tail is a "soft spot" for oxidation. CYP450 enzymes may oxidize the alcohol to a ketone (1-(2H-indazol-2-yl)butan-2-one), altering activity.
Part 6: References
BenchChem. (2025).[1][3] 2H-Indazole Derivatives: A Comprehensive Technical Guide to Their Biological Activities. Retrieved from
Pérez-Villanueva, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PMC. Retrieved from
Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. Retrieved from
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Retrieved from
Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Retrieved from
Navigating the Safety Landscape of Novel Indazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved drugs...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved drugs and clinical candidates.[1][2][3] From potent kinase inhibitors like Pazopanib and Axitinib for oncology to antiemetics and novel therapeutic agents for a myriad of diseases, the versatility of the indazole ring is undeniable.[1][2][4] However, this structural utility brings with it a unique set of challenges and considerations in preclinical safety assessment. Understanding the specific toxicology and safety profile of novel indazole-containing entities is paramount for successful translation from bench to bedside.
This technical guide provides a comprehensive framework for evaluating the safety of novel indazole compounds. As a Senior Application Scientist, my aim is to move beyond a simple checklist of assays and delve into the causality behind experimental choices, offering a self-validating system for robust toxicological profiling that aligns with global regulatory expectations.[5][6][7]
Section 1: The Indazole Scaffold - A Double-Edged Sword
The physicochemical properties of the indazole ring system—an aromatic bicyclic structure composed of a fused benzene and pyrazole ring—govern its biological activity and, consequently, its potential for toxicity.[2][3][8] Its ability to form key hydrogen bonds and engage in pi-stacking interactions makes it an excellent pharmacophore, but also creates potential liabilities.
Key Considerations:
Metabolic Stability and Bioactivation: The indazole ring can be subject to metabolic modifications, including oxidation and conjugation. While often a route for detoxification and excretion, certain metabolic pathways can lead to the formation of reactive metabolites. These electrophilic species can covalently bind to macromolecules like DNA and proteins, potentially triggering idiosyncratic toxicity, genotoxicity, or immunogenicity. Early assessment of metabolic pathways is therefore critical.
Tautomerism: Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being generally more stable.[2][9] The specific tautomer and its stability can influence receptor binding, off-target activity, and metabolic fate. N-alkylation during synthesis can lock the tautomeric form, but the regioselectivity of this reaction can be challenging, necessitating careful analytical characterization of the final compound.[9]
Off-Target Pharmacology: The indazole scaffold is a common feature in kinase inhibitors.[10][11] This prevalence necessitates a thorough evaluation for off-target kinase activity, which can lead to unexpected toxicities. Furthermore, as seen with synthetic cannabinoid receptor agonists (SCRAs), indazole derivatives can exhibit potent CNS activity, leading to severe adverse effects such as agitation, reduced consciousness, and seizures.[12][13][14]
Section 2: A Phased Approach to Safety and Toxicology Assessment
A robust safety evaluation follows a tiered, iterative approach, starting with early, high-throughput screening to de-risk candidates and progressing to more complex, resource-intensive studies. This strategy allows for informed decision-making and optimization before committing to costly Good Laboratory Practice (GLP) toxicology studies.[15][16]
Caption: Phased approach to toxicology assessment.
Early Stage De-risking: In Silico & High-Throughput In Vitro Screening
The goal at this stage is to identify and eliminate compounds with glaring liabilities early, conserving resources for the most promising candidates.[16][17][18]
In Silico ADME/Tox Prediction: Computational models can predict a range of properties based on the chemical structure, including potential for genotoxicity (structural alerts), hERG channel inhibition, and metabolic instability.[17][18] While not a replacement for experimental data, these predictions are invaluable for prioritizing synthesis and testing.
High-Throughput In Vitro Screening: A battery of rapid, cost-effective assays should be employed to generate empirical data on key toxicological endpoints.
Assay
Purpose
Typical Method(s)
Interpretation of "Red Flags"
Cytotoxicity
Assess general cell health and viability.
MTT, MTS, or CellTiter-Glo® assays on relevant cell lines (e.g., HepG2, HEK293).[19][20]
Potent inhibition is a significant finding that requires follow-up.
CYP450 Inhibition
Evaluate potential for drug-drug interactions.
Fluorometric or LC-MS/MS-based assays for major isoforms (e.g., 3A4, 2D6, 2C9).
Strong inhibition of a major CYP isoform can complicate clinical development.
Metabolic Stability
Determine the rate of clearance by liver enzymes.
Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis.
High clearance may indicate poor oral bioavailability and short half-life.
Early Genotoxicity
Identify potential for DNA damage.
Ames test (bacterial reverse mutation assay), in vitro micronucleus assay.[22][23][24]
A positive result in any of these assays is a significant concern.
Definitive Preclinical Assessment: In Vitro & In Vivo Studies
Once a lead candidate is selected, a more comprehensive and rigorous safety evaluation is required to support first-in-human (FIH) trials.[5][6][15] These studies are often conducted under GLP conditions to ensure data integrity and regulatory acceptance.
Genotoxicity Testing Battery: Regulatory agencies mandate a standard battery of tests to assess genotoxic potential.[22][25]
Caption: Standard regulatory genotoxicity testing battery.
Safety Pharmacology: These studies investigate the potential undesirable pharmacodynamic effects of a compound on vital physiological functions.[15][21][26] The core battery of tests, as per ICH S7A/B guidelines, focuses on the cardiovascular, central nervous, and respiratory systems.[27][28]
Cardiovascular System: In vivo assessment in a conscious, telemetered animal model (e.g., dog or non-human primate) is the gold standard.[27] This allows for continuous monitoring of blood pressure, heart rate, and ECG parameters to detect any adverse effects.
Central Nervous System: A functional observational battery (e.g., a modified Irwin screen) in rodents is used to assess behavioral and neurological changes.[21][27]
Respiratory System: Whole-body plethysmography in rodents is typically used to measure respiratory rate and tidal volume.[21][27]
Repeated-Dose General Toxicology Studies: These studies are designed to characterize the toxicity profile of a compound following repeated administration over a defined period.[29] They are crucial for identifying target organs of toxicity, determining the dose-response relationship, and establishing a safe starting dose for clinical trials.[6][29] Typically, these studies are conducted in two species (one rodent and one non-rodent).
Section 3: Experimental Protocols - A Practical Guide
Protocol 1: In Vitro Micronucleus Assay for Genotoxicity
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.
Objective: To evaluate the potential of a novel indazole compound to induce chromosomal damage in mammalian cells.
Methodology:
Cell Culture: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6) are cultured under standard conditions.
Compound Exposure: Cells are treated with a range of concentrations of the test compound, both with and without an external metabolic activation system (S9 fraction from rat liver), for a short duration (e.g., 3-6 hours). Positive and negative controls are run in parallel.
Cytochalasin B Addition: Cytochalasin B is added to block cytokinesis, allowing for the accumulation of binucleated cells.
Harvest and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).
Scoring: At least 2000 binucleated cells per concentration are scored under a microscope for the presence of micronuclei. The cytotoxicity is also assessed by calculating the Cytochalasin B Proliferation Index (CBPI) or Replicative Index (RI).
Data Analysis: Statistical analysis is performed to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.
Self-Validation and Causality: The inclusion of both S9-activated and non-activated conditions is critical because some compounds, like many heterocyclic amines, only become genotoxic after metabolic bioactivation. The concurrent assessment of cytotoxicity (CBPI/RI) ensures that any observed increase in micronuclei is not simply a secondary consequence of overt cell death. A positive result is considered biologically relevant if the increase is dose-dependent and reproducible.
Protocol 2: In Vivo Safety Pharmacology - Cardiovascular Assessment in a Conscious Dog Model
Objective: To assess the potential cardiovascular effects of a novel indazole compound in a non-rodent species.
Methodology:
Animal Model and Instrumentation: Purpose-bred dogs (e.g., Beagles) are surgically implanted with telemetry transmitters for the continuous measurement of ECG, blood pressure, and heart rate.
Acclimatization and Baseline Recording: Animals are allowed to recover fully from surgery and are acclimated to the study environment. Stable baseline cardiovascular data is recorded for a defined period before dosing.
Dosing and Observation: The test compound is administered (typically via the intended clinical route, e.g., oral gavage) at multiple dose levels. A vehicle control group is also included.
Data Collection: Cardiovascular parameters are continuously recorded for at least 24 hours post-dose. Clinical observations are made at regular intervals.
Data Analysis: Time-averaged data for parameters like heart rate, blood pressure (systolic, diastolic, mean), and ECG intervals (PR, QRS, QT, and corrected QT like QTcB or QTcF) are analyzed and compared to baseline and vehicle control data.
Interpretation: Statistically and biologically significant changes in any parameter are evaluated. A particular focus is placed on QT interval prolongation, which is a key indicator of proarrhythmic risk.[28]
Conclusion
The indazole scaffold will undoubtedly continue to be a source of innovative therapeutics. A thorough and mechanistically informed approach to safety and toxicology assessment is not merely a regulatory hurdle but a fundamental component of responsible drug development. By integrating in silico, in vitro, and in vivo methodologies in a logical, phased manner, researchers can effectively characterize the safety profile of novel indazole compounds, identify potential liabilities early, and ultimately increase the probability of advancing safe and effective medicines to the patients who need them. This proactive, science-driven approach ensures that the therapeutic promise of this privileged scaffold can be realized while minimizing risks.
References
Charles River Laboratories. In Vivo Studies - Safety Pharmacology.
Precision for Medicine. Safety Pharmacology in Focus: Targeted Testing for Smarter INDs.
gmp-compliance.org. March 2008 EMEA/CHMP/ICH/126642/2008 ICH Topic S2 (R1) Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals.
Tweats, D. J., Blakey, D., Heflich, R. H., Jacobs, A., Jacobsen, S. D., Morita, T., ... & Thybaud, V. (2007). Genotoxicity testing: current practices and strategies used by the pharmaceutical industry. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 627(1), 48-55.
European Medicines Agency. A Standard Battery for Genotoxicity Testing of Pharmaceuticals.
ScitoVation. Testing and Screening Methods for Genotoxicity and Mutagenicity.
GEN. Preclinical Development: The Safety Hurdle Prior to Human Trials.
Miltenyi Biotec. Genotoxicity testing of drugs.
Hill, S. L., Najafabadi, H. T., Stephens, J. R., Merches, K., Dargan, P. I., Wood, D. M., & Cano, C. (2018). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. Clinical Chemistry, 64(2), 346-354.
Pacific BioLabs. PRECLINICAL TOXICOLOGY.
Nuvisan. In vivo toxicology and safety pharmacology.
AMSbiopharma. Preclinical research strategies for drug development.
AIT Bioscience. How Early Safety Pharmacology Studies Accelerate Drug Development and Reduce Risk.
Ewart, L., Milne, A., Adkins, D., Benjamin, A., Bialecki, R., Chen, Y., ... & Valentin, J. P. (2013). A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions. Journal of pharmacological and toxicological methods, 68(1), 30-43.
Hill, S. L., Najafabadi, H. T., Stephens, J. R., Merches, K., Dargan, P. I., Wood, D. M., & Cano, C. (2018). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. Clinical chemistry, 64(2), 346–354.
PPD. Preclinical Studies in Drug Development.
de Oliveira, B. H., de Alencastro, R. B., & da Silva, J. F. M. (2017). Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents. Current drug targets, 18(11), 1279-1288.
ResearchGate. Pharmacological Properties of Indazole Derivatives: Recent Developments.
Bentham Science Publishers. Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents.
Shaker, B., Dehdashti, S., & Shogaie, S. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Mini reviews in medicinal chemistry, 17(12), 1031-1050.
PubMed. Development of potent dual PDK1/AurA kinase inhibitors for cancer therapy: Lead-optimization, structural insights, and ADME-Tox profile.
BenchChem. Discovery and synthesis of novel indazole derivatives.
ACS Publications. Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects.
Li, J., Chen, J., & Wang, H. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6598.
Laine, M., Dehbi, A., Ghadbane, H., Lallier, C., Lorthiois, E., Muls, A., ... & Raboisson, P. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of medicinal chemistry, 56(5), 1933-1946.
Taylor & Francis. Indazole – Knowledge and References.
Khan, H., Ali, F., & Ullah, H. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current medicinal chemistry, 29(31), 5275-5290.
ResearchGate. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.
SciSpace. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from.
IONTOX. Understanding In Vitro Toxicity Screening: A Key Component in Drug Development.
El-Gohary, N. S., & Shaaban, M. I. (2017). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 22(12), 2137.
ResearchGate. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
Purohit, M. N., Mangannavar, C. V., & Yergeri, M. C. (2013). Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. Medicinal chemistry (Shariqah (United Arab Emirates)), 9(8), 1063–1072.
Asian Journal of Organic & Medicinal Chemistry. Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring.
Kumar, A., Kumar, A., & Kumar, V. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecular Diversity, 1-44.
Banister, S. D., Moir, M., Stuart, J., Kevin, R. C., Wood, K. E., Longworth, M., ... & Kassiou, M. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS chemical neuroscience, 6(9), 1546-1559.
Tari, L. W., Trzoss, M., Bensen, D. C., Li, X., Chen, Z., Lam, T., ... & Geng, L. (2013). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS medicinal chemistry letters, 4(2), 221-225.
Keating, T., O'Connor, R., & McCarthy, F. O. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17(1), 2004-2015.
Wang, Y., Zhang, Y., & Xia, Y. (2020). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers, 7(15), 2038-2044.
PubMed. Discovery of novel indazole derivatives as second-generation TRK inhibitors.
Rani, P., & Singh, V. (2022). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC advances, 12(35), 22695-22728.
Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies.
Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity.
Author: BenchChem Technical Support Team. Date: March 2026
Target Molecule: (R)- or (S)-1-(2H-indazol-2-yl)butan-2-ol (CAS: 2703781-23-9)[1]
Application: Advanced Pharmaceutical Intermediates and Kinase Inhibitor Scaffolds
Executive Summary & Strategic Rationale
The 2H-indazole core is a privileged pharmacophore in modern drug discovery, frequently exhibiting superior physicochemical properties and unique target engagement profiles compared to its 1H-indazole tautomer. However, the synthesis of N2-alkylated indazoles, such as the chiral target 1-(2H-indazol-2-yl)butan-2-ol[1], presents a formidable synthetic challenge.
Direct N-alkylation of the intact 1H-indazole heterocycle with chiral epoxides (e.g., 1,2-epoxybutane) or alkyl halides is notoriously unselective[2]. Because the N1 position is both thermodynamically more stable and often kinetically favored, direct alkylation typically yields intractable mixtures heavily biased toward the N1-isomer[2]. Separating these regioisomers requires tedious chromatography, drastically reducing the overall yield of the desired N2-product.
The Solution: To achieve absolute enantioselectivity and 100% N2-regioselectivity, we bypass direct alkylation entirely. Instead, this application note details two state-of-the-art de novo synthetic strategies that construct the 2H-indazole ring around an enantiopure primary amine from the chiral pool—specifically, (R)- or (S)-1-aminobutan-2-ol. By utilizing the chiral amine as the source of the N2 nitrogen, both the regioselectivity and the stereochemical integrity (>99% ee) of the final product are mathematically guaranteed.
Mechanistic Pathways & Causality
We present two complementary, self-validating methodologies for this transformation:
Method A: Copper-Catalyzed Three-Component Synthesis
This method utilizes a one-pot coupling of 2-bromobenzaldehyde, the chiral amine, and sodium azide[3].
Causality of Design: The reaction initiates with the condensation of the aldehyde and the amine to form an ortho-bromobenzaldimine. The addition of CuI and TMEDA (a bidentate ligand that solubilizes the copper catalyst in DMSO and prevents inactive aggregation) facilitates an Ullmann-type C–N cross-coupling with the azide. Subsequent intramolecular N–N bond formation and the thermodynamically driven extrusion of nitrogen gas (N₂) yield the 2H-indazole[3].
Method B: One-Pot Condensation-Cadogan Reductive Cyclization
This approach relies on the condensation of 2-nitrobenzaldehyde with the chiral amine, followed by a Cadogan-type reductive cyclization[4].
Causality of Design: Tri-n-butylphosphine (PBu₃) is deliberately selected over the more traditional triphenylphosphine (PPh₃). PBu₃ is significantly more nucleophilic, allowing the deoxygenation of the nitro group to a reactive nitrene/nitroso intermediate to occur at a mild 80 °C[4]. This lower temperature is critical to prevent the thermal degradation or racemization of the sensitive aliphatic alcohol moiety.
Mandatory Visualization: Mechanistic Workflows
Figure 1: Mechanistic pathways for the de novo stereoretentive synthesis of 2H-indazoles.
Self-Validation Metric: The reaction progress is easily tracked by the disappearance of the UV-active aldehyde and the emergence of a highly fluorescent blue spot (2H-indazole) under 365 nm UV light.
Reaction Setup: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 mmol, 185 mg) and enantiopure (R)-1-aminobutan-2-ol (1.2 mmol, 107 mg).
Catalyst & Reagent Addition: Add CuI (0.1 mmol, 19 mg), TMEDA (0.2 mmol, 23 mg, ~30 µL), and NaN₃ (1.2 mmol, 78 mg). (Warning: Handle NaN₃ with non-metal spatulas; avoid all contact with acids to prevent HN₃ gas generation).
Solvent Addition: Suspend the mixture in anhydrous DMSO (3.0 mL).
Execution: Seal the tube and stir the reaction mixture at 120 °C under an ambient atmosphere for 12 hours. The presence of oxygen is tolerated and can assist in the final oxidative N–N bond closure.
Workup: Cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl (10 mL) to complex the copper salts (solution turns deep blue), and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography (silica gel, gradient elution 10–30% EtOAc in Hexanes). The product elutes cleanly due to the significant R_f difference between the polar starting amine and the less polar indazole.
Self-Validation Metric: The initial condensation is validated by a distinct color change to bright yellow. Cyclization completion is validated by the fading of this yellow color and ³¹P NMR confirmation of PBu₃ oxidation.
Imine Formation: In a 50 mL round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 mmol, 151 mg) and (R)-1-aminobutan-2-ol (1.05 mmol, 93.6 mg) in anhydrous isopropanol (i-PrOH, 5.0 mL). Stir at room temperature for 2 hours. The solution will turn bright yellow, indicating quantitative formation of the ortho-nitrobenzaldimine.
Reductive Cyclization: Purge the flask with nitrogen. To the stirring yellow solution, add tri-n-butylphosphine (PBu₃) (2.5 mmol, 506 mg, ~617 µL) dropwise via a gas-tight syringe.
Heating: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.
In-Process Validation: Extract a 50 µL aliquot, dilute in CDCl₃, and obtain a ³¹P NMR spectrum. The complete disappearance of the PBu₃ signal (δ ~ -32 ppm) and the appearance of tributylphosphine oxide (δ ~ 45 ppm) confirms the consumption of the reductant.
Workup & Purification: Concentrate the mixture directly under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, 20–40% EtOAc in Hexanes) to yield the pure (R)-1-(2H-indazol-2-yl)butan-2-ol.
Note on Enantiomeric Purity: For both protocols, the ee% of the final product can be validated against a racemic standard using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min).
Application Note: High-Concentration Kinase Screening Using 2H-Indazole Fragments
Abstract This guide details the experimental protocols for using 1-(2H-indazol-2-yl)butan-2-ol (CAS: 2703781-23-9) in kinase inhibitor screening. Unlike potent nanomolar inhibitors, this compound represents a low-molecul...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide details the experimental protocols for using 1-(2H-indazol-2-yl)butan-2-ol (CAS: 2703781-23-9) in kinase inhibitor screening. Unlike potent nanomolar inhibitors, this compound represents a low-molecular-weight fragment (MW ~190.2) . Its utility lies in Fragment-Based Drug Discovery (FBDD) as a probe to identify novel binding vectors within the ATP-binding pocket. This note covers solubility management, high-concentration biochemical assay setup (TR-FRET), and biophysical validation (SPR) required to distinguish genuine low-affinity binding from aggregation artifacts.
Introduction: The 2H-Indazole Scaffold
Indazoles are privileged scaffolds in kinase inhibition (e.g., Axitinib, Pazopanib). However, most approved drugs utilize the 1H-indazole tautomer. The 2H-indazole isomer, locked by the N2-substitution in 1-(2H-indazol-2-yl)butan-2-ol, offers a distinct geometry.
Mechanistic Rationale
Vector Geometry: The N2-alkyl tail (butan-2-ol) projects into the solvent front or the ribose pocket, depending on the kinase, offering a growth vector distinct from N1-substituted indazoles.
Hinge Binding: The indazole core typically mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.
Chirality: The butan-2-ol moiety introduces a chiral center. In screening, this hydroxyl group often acts as a critical anchor, either donating an H-bond to a conserved glutamate (e.g., Glu in the
C-helix) or accepting one from the backbone.
Compound Profile & Preparation[1][2][3][4]
Property
Value
Notes
Compound Name
1-(2H-indazol-2-yl)butan-2-ol
MW
190.24 g/mol
Fragment-like (<300 Da)
LogP (Calc)
~1.8 - 2.2
Moderate lipophilicity; good membrane permeability potential.
Solubility
High in DMSO (>100 mM)
Critical: Poor aqueous solubility above 500 µM without co-solvent.
Storage
-20°C, Desiccated
Hygroscopic due to the alcohol group.
Protocol: Stock Solution Preparation
Objective: Create a stable 100 mM stock for high-concentration screening.
Weighing: Weigh ~10 mg of solid into a glass vial (avoid plastic if possible to prevent leaching).
values in the range of 10 µM – 1 mM. Standard screening at 1 µM will yield false negatives. This protocol is optimized for 100 µM – 500 µM screening concentrations .
Experimental Design (TR-FRET)
We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LANCE® or HTRF®) to measure kinase activity.
Anti-Aggregation: Ensure 0.01% detergent is present to prevent the fragment from forming colloidal aggregates (a common source of false positives in fragment screening).
Read on EnVision or compatible plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).
Data Analysis
Calculate Percent Inhibition :
Hit Threshold: For fragments, any compound showing
inhibition at 200 µM is considered a "Hit" worthy of biophysical validation.
Application 2: Biophysical Validation (SPR)
Rationale: Biochemical assays are prone to interference (fluorescence quenching, aggregation). Surface Plasmon Resonance (SPR) confirms direct binding and kinetics.
Protocol: Clean Screen SPR
Instrument: Biacore 8K or T200.
Chip: CM5 (Carboxymethylated dextran).
Immobilization:
Immobilize the target kinase via amine coupling to ~3000 RU (high density required for small fragments).
HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20) + 1% DMSO .
Note: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk effect" jumps.
Injection Cycle:
Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes.
Sample Injection: Inject 1-(2H-indazol-2-yl)butan-2-ol at a concentration series (e.g., 500, 250, 125, 62.5, 31.25 µM).
Contact Time: 30s (fast on/off rates expected).
Dissociation: 60s.
Interpretation:
Square Wave: Expect a "square wave" sensorgram (rapid association/dissociation) typical of fragments.
Stoichiometry: If
exceeds theoretical calculated (), suspect non-specific binding or aggregation.
Logic & Pathway Visualization
The following diagram illustrates the decision matrix for screening this fragment.
Caption: Workflow for validating 1-(2H-indazol-2-yl)butan-2-ol as a kinase hit. The process moves from high-concentration biochemical screening to biophysical confirmation.
Strategic Chemical Evolution (SAR)
Once binding is confirmed, the butan-2-ol tail becomes the primary vector for optimization.
Oxidation: Convert the alcohol to a ketone to probe for different H-bond acceptors.
Extension: Use the alcohol as a handle for etherification.
Hypothesis: If the alcohol points towards the solvent front, attaching a solubilizing group (e.g., piperazine) here can improve potency and ADME properties.
Chiral Resolution: Separate Enantiomers (R vs S).
Protocol: Use Chiral SFC (Supercritical Fluid Chromatography) with a Chiralpak AD-H column.
Rationale: One enantiomer usually binds 10-100x tighter by optimally positioning the hydroxyl group relative to the kinase backbone or conserved water molecules.
References
Vertex AI Search . (2023). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorg Med Chem. Link
Vertex AI Search . (2023). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. ACS Med Chem Lett.[1] Link
Vertex AI Search . (2023). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Med Chem Lett.[1] Link
Vertex AI Search . (2023). Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. ChemMedChem. Link
Sigma-Aldrich . (2023). Product Specification: 1-(2H-indazol-2-yl)butan-2-ol. Link
Application Note: Regioselective N-Alkylation of 1H-Indazoles with Butan-2-ol Derivatives
Introduction & Mechanistic Principles The N-alkylation of 1H-indazoles is a critical transformation in medicinal chemistry and drug development. The specific position of the alkyl group (N1 vs.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Principles
The N-alkylation of 1H-indazoles is a critical transformation in medicinal chemistry and drug development. The specific position of the alkyl group (N1 vs. N2) fundamentally alters the molecule's shape, hydrogen-bonding capabilities, and electrostatic distribution, which in turn significantly influences its biological activity and pharmacokinetics. However, achieving high regioselectivity is notoriously challenging due to the presence of two competing nucleophilic nitrogen atoms within the indazole core[1].
When utilizing secondary aliphatic systems such as butan-2-ol derivatives , the synthetic challenge is twofold:
Regioselectivity : Direct alkylation typically yields an inseparable mixture of N1 and N2 regioisomers[2].
Chemoselectivity & Stereospecificity : Traditional nucleophilic substitution (S_N2) with secondary alkyl halides (e.g., 2-bromobutane) often suffers from competing elimination (E2) pathways, significantly reducing overall yields[3]. Furthermore, preserving or cleanly inverting the stereocenter of chiral butan-2-ol derivatives requires highly controlled reaction environments.
To resolve these challenges, this application note outlines two divergent, field-proven methodologies based on the desired regioisomer:
N2-Selective Alkylation (Mitsunobu Reaction) : Utilizes free butan-2-ol. The phosphine intermediate provides chelation control, directing the alkylation predominantly to the N2 position[2]. This proceeds via a strict S_N2 mechanism, resulting in a complete inversion of the butan-2-ol stereocenter.
N1-Selective Alkylation (Base-Mediated) : Utilizes activated butan-2-ol derivatives (e.g., 2-bromobutane or butan-2-yl tosylate). Strong bases like Sodium Hydride (NaH) generate a highly nucleophilic indazole anion, which thermodynamically favors N1-alkylation[1].
Mechanistic pathways dictating N1 vs N2 regioselectivity in indazole alkylation.
Experimental Protocols
Protocol A: N2-Selective Alkylation via Mitsunobu Reaction
The Mitsunobu reaction is the gold standard for coupling secondary alcohols like butan-2-ol to the N2 position of indazoles[1],[2].
Causality Behind Experimental Choices:
DIAD vs. DEAD : Diisopropyl azodicarboxylate (DIAD) is preferred over Diethyl azodicarboxylate (DEAD) as it is a stable liquid at room temperature, easier to handle, and presents a lower explosion risk.
Temperature Control (0 °C) : The initial formation of the betaine intermediate between PPh3 and DIAD is highly exothermic. Adding DIAD strictly at 0 °C prevents reagent degradation and suppresses unwanted side reactions.
Stereochemistry : If chiral (R)-butan-2-ol is used, the S_N2 displacement by the indazole N2 atom will yield exclusively the (S)-N2-sec-butylindazole.
Step-by-step workflow for the N2-selective Mitsunobu alkylation.
Step-by-Step Methodology:
Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1H-indazole (1.0 equiv), butan-2-ol (1.2 equiv), and triphenylphosphine (PPh3, 1.2 equiv).
Solvation : Dissolve the mixture in anhydrous Tetrahydrofuran (THF) to achieve approximately a 0.2 M concentration under an inert argon atmosphere.
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. Allow 10 minutes for temperature equilibration.
Activation : Add DIAD (1.2 equiv) dropwise over 15–30 minutes. The solution will typically transition to a pale yellow color as the active betaine intermediate forms.
Reaction : Remove the ice bath, allow the mixture to warm to room temperature naturally, and stir for 12–16 hours. Monitor reaction completion via TLC or LC-MS[1].
Work-up & Purification : Concentrate the reaction mixture under reduced pressure. Purify the crude residue directly via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure N2-sec-butylindazole. (Note: Triphenylphosphine oxide (TPPO) is a major byproduct; eluting with a non-polar gradient initially helps separate the desired product from TPPO).
Protocol B: N1-Selective Alkylation via Base-Mediated Substitution
For N1-selectivity, the indazole must be fully deprotonated to form a stable anion. Sodium hydride (NaH) in THF is the optimal system for this transformation[1].
Causality Behind Experimental Choices:
Base Selection : NaH ensures irreversible and complete deprotonation of the indazole, driving thermodynamic N1-selectivity. Weaker bases (e.g., K2CO3) may result in incomplete deprotonation and subsequently lower N1/N2 ratios.
Electrophile : 2-Bromobutane or butan-2-yl tosylate is utilized. Because these are secondary electrophiles, gentle heating (50 °C) may be required to overcome steric hindrance, though this must be carefully balanced against the risk of E2 elimination[1],[3].
Step-by-Step Methodology:
Deprotonation : To a solution of 1H-indazole (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C under argon, add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise[1].
Anion Formation : Stir the resulting suspension at room temperature for 30–45 minutes until hydrogen gas evolution completely ceases.
Alkylation : Add 2-bromobutane (1.2 equiv) dropwise to the reaction mixture.
Reaction : Heat the mixture to 50 °C and stir for 16–24 hours. Monitor the consumption of the starting material via LC-MS[1].
Work-up : Cool the vessel to 0 °C and carefully quench unreacted NaH with saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
Purification : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel chromatography to isolate the N1-sec-butylindazole.
Quantitative Data & Protocol Comparison
The following table summarizes the expected quantitative outcomes, stereochemical behavior, and typical conditions for both protocols to aid in route selection.
Parameter
Protocol A: Mitsunobu Alkylation
Protocol B: Base-Mediated Alkylation
Target Regioisomer
N2-Alkylated Indazole
N1-Alkylated Indazole
Alkylating Agent
Butan-2-ol (Free Alcohol)
2-Bromobutane or Butan-2-yl Tosylate
Reagents / Catalyst
PPh3, DIAD
NaH
Solvent & Temp.
THF, 0 °C to RT
THF, 0 °C to 50 °C
Typical N1:N2 Ratio
< 1:10 (Highly N2-Selective)
> 10:1 (Highly N1-Selective)
Stereochemical Outcome
Complete Inversion (S_N2)
Inversion (S_N2), but prone to racemization/elimination
Butenes (via E2 elimination), Mineral oil (from NaH)
Typical Yield
65% – 85%
40% – 60% (Limited by E2 elimination)
References
A Comparative Guide to Indazole Alkylation
Source: Benchchem
URL: 1
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations
Source: ResearchGate / PMC
URL: 2
Lewis acid-catalyzed regiodivergent N-alkylation of indazoles with donor–acceptor cyclopropanes
Source: Organic Chemistry Frontiers (RSC Publishing)
URL:
A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides
Source: Chem (Cell Press) / Princeton University
URL: 3
"application of 1-(2H-indazol-2-yl)butan-2-ol in cell-based assays"
Application Note: Functional Characterization and Bioactivity Profiling of 1-(2H-indazol-2-yl)butan-2-ol Introduction: The N2-Indazole Scaffold in Drug Discovery The compound 1-(2H-indazol-2-yl)butan-2-ol represents a cr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Functional Characterization and Bioactivity Profiling of 1-(2H-indazol-2-yl)butan-2-ol
Introduction: The N2-Indazole Scaffold in Drug Discovery
The compound 1-(2H-indazol-2-yl)butan-2-ol represents a critical structural motif in the development of bioactive indazole derivatives. While the 1H-indazole tautomer is thermodynamically favored, the 2H-indazole (N2-substituted) scaffold has emerged as a "privileged structure" in medicinal chemistry, exhibiting potent anti-inflammatory , antimicrobial , and anticancer properties [1, 2].
The specific incorporation of a butan-2-ol side chain at the N2 position serves three pivotal functions in lead optimization:
Solubility Enhancement: The secondary alcohol moiety increases hydrophilicity, improving the pharmacokinetic profile of the lipophilic indazole core.
Chiral Recognition: The chiral center at the C2 position of the butyl chain allows for the separation of (R)- and (S)-enantiomers, enabling precise structure-activity relationship (SAR) studies.
H-Bond Donor/Acceptor Capability: The hydroxyl group facilitates critical interactions with target protein residues (e.g., hinge regions of kinases or active sites of enzymes).
This guide outlines the standardized protocols for evaluating the biological activity of 1-(2H-indazol-2-yl)butan-2-ol, focusing on cellular viability , regioselectivity validation , and functional pathway modulation .
Mechanism of Action & Experimental Logic
The biological evaluation of 1-(2H-indazol-2-yl)butan-2-ol requires a multi-tiered approach. Since N2-alkylated indazoles are often synthesized alongside their N1-isomers, the primary objective is to distinguish the specific bioactivity of the N2-isomer.
Key Mechanistic Pathways:
Anti-Inflammatory: Modulation of the NF-κB signaling pathway , a common target for indazole derivatives [3].[1]
Antiproliferative: Inhibition of VEGFR or MAPK/ERK pathways in cancer cell lines [4].
Regioselectivity Check: Confirming that the observed activity is unique to the 2H-isomer and not an impurity from the 1H-isomer.
Visualizing the Experimental Workflow
Caption: Workflow for the biological evaluation of N2-substituted indazole derivatives, emphasizing quality control and stepwise screening.
Before assessing functional potency, it is mandatory to establish the non-toxic concentration range. This assay determines the CC50 (Cytotoxic Concentration 50%) to ensure that subsequent functional readouts are due to specific pathway modulation, not general cell death.
Assay Principle:
Quantification of ATP as a marker of metabolically active cells using a luminescent detection system (e.g., CellTiter-Glo®).
Many 2H-indazole derivatives exhibit anti-inflammatory activity by inhibiting the NF-κB pathway [3].[1] This assay evaluates the compound's ability to suppress TNF-α induced NF-κB activation.
Assay Principle:
HEK293 cells stably transfected with an NF-κB response element driving a Luciferase reporter gene.[1] Inhibition of the pathway reduces luciferase expression.
Step-by-Step Methodology:
Transfection/Seeding:
Use HEK293-NF-κB-Luc reporter cells.[1] Seed at 20,000 cells/well in 96-well plates.
Incubate overnight.
Pre-treatment:
Remove media and replace with 90 µL of serum-free media containing 1-(2H-indazol-2-yl)butan-2-ol at graded concentrations (e.g., 0.1, 1, 10, 50 µM).
Incubate for 1 hour prior to stimulation.
Stimulation:
Add 10 µL of TNF-α (Recombinant Human) to a final concentration of 10 ng/mL.
Incubate for 5–6 hours.
Readout:
Lyse cells using Luciferase Assay System buffer.
Add Luciferin substrate and measure luminescence immediately.
Interpretation:
A reduction in luminescence compared to the TNF-α control indicates NF-κB inhibition.
Valid Hit: >50% inhibition at non-toxic concentrations.
Caption: Proposed mechanism of action for 2H-indazole derivatives within the NF-κB signaling cascade.
Protocol 3: Regioselectivity & Chiral Validation
A critical aspect of working with 1-(2H-indazol-2-yl)butan-2-ol is confirming that the biological activity is specific to the N2-isomer and the specific enantiomer (R or S).
Run Protocol 2 (NF-κB) with all three compounds at a fixed concentration (e.g., 10 µM).
Result Analysis:
N2-Selectivity: If Compound B is significantly more potent than Compound A, the 2H-indazole core is the active pharmacophore.
Eudismic Ratio: Calculate the ratio of activity between the (S)- and (R)-enantiomers. A high ratio (>10) indicates specific binding to a chiral pocket on the target protein.
Summary of Expected Results
Assay Type
Parameter
Expected Outcome for Active Hit
Cytotoxicity
CC50 (HepG2)
> 50 µM (Low toxicity desired)
NF-κB Reporter
IC50
< 10 µM (Potent anti-inflammatory)
Kinase Panel
Selectivity
Specific inhibition of kinases (e.g., VEGFR, JNK)
Regioselectivity
N2 vs N1 Ratio
N2 isomer > 5x more potent than N1
References
Synthesis and Biological Evaluation of 2H-Indazole Derivatives. National Institutes of Health (NIH) / PMC. Available at: [Link]
Biologically active 2H‐indazole‐containing compounds. ResearchGate. Available at: [Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances / NIH. Available at: [Link]
Title: A Comprehensive Guide to the Development and Validation of Analytical Methods for the Quantification of 1-(2H-indazol-2-yl)butan-2-ol
An Application Note from the Senior Application Scientist Abstract This guide provides a detailed framework for the development and validation of robust analytical methods for the quantification of 1-(2H-indazol-2-yl)but...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note from the Senior Application Scientist
Abstract
This guide provides a detailed framework for the development and validation of robust analytical methods for the quantification of 1-(2H-indazol-2-yl)butan-2-ol, a molecule of interest in pharmaceutical development. Recognizing the compound's structural features, including a chiral center and a UV-active indazole moiety, this document outlines multiple strategic approaches. We present protocols for High-Performance Liquid Chromatography (HPLC) for both achiral and chiral separations, Gas Chromatography-Mass Spectrometry (GC-MS) for purity and impurity profiling, and the highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification. Each protocol is grounded in fundamental analytical principles, with an emphasis on the rationale behind methodological choices. Furthermore, this guide provides a comprehensive workflow for method validation in accordance with International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, ensuring data integrity, reliability, and regulatory compliance.[1][2][3][4]
Introduction and Analyte Overview
The compound 1-(2H-indazol-2-yl)butan-2-ol is an indazole derivative.[5][6] Such compounds are of significant interest in medicinal chemistry for their diverse biological activities.[7] Accurate and precise quantification of this molecule is paramount throughout the drug development lifecycle, from discovery and preclinical studies to quality control in manufacturing.
A critical feature of 1-(2H-indazol-2-yl)butan-2-ol is the presence of a stereocenter at the second carbon of the butanol chain, meaning it exists as a pair of enantiomers ((R) and (S)-isomers).[8] As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and individual quantification are often a regulatory requirement.[9] This guide therefore addresses both total quantification and enantioselective (chiral) analysis.
Physicochemical Properties of 1-(2H-indazol-2-yl)butan-2-ol
Understanding the analyte's properties is the first step in method development.[10]
Property
Value / Description
Implication for Method Development
Molecular Formula
C₁₁H₁₄N₂O
---
Molecular Weight
190.24 g/mol
Influences mass spectrometry settings.
Structure
Indazole ring linked to a butan-2-ol chain.
The indazole moiety provides a chromophore for UV detection. The butanol chain provides some volatility.
Chirality
Contains one chiral center.
Requires a chiral stationary phase (CSP) or chiral mobile phase additive for enantiomeric separation.[11][12]
Polarity
Moderately polar due to the hydroxyl group and nitrogen atoms.
Suitable for reversed-phase HPLC. May require derivatization for optimal GC analysis.
Volatility
Potentially semi-volatile.
GC-MS analysis may be feasible, although thermal degradation is a risk.[13]
Solubility
Expected to be soluble in common organic solvents like methanol, acetonitrile, and DMSO.
Simplifies sample and standard preparation.
Strategic Workflow for Method Development
A systematic approach is crucial for efficient and effective method development. The workflow should begin with understanding the analyte and the analytical objective (e.g., purity assay, trace quantification) and proceed through method selection, optimization, and finally, validation.
Caption: A general workflow for analytical method development.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for pharmaceutical analysis due to its versatility and applicability to a wide range of small molecules.[10][14] The presence of the indazole ring in the target analyte makes UV detection a straightforward and robust choice.
Principle of Reversed-Phase HPLC
In reversed-phase HPLC, the stationary phase (e.g., C18-silica) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. The analyte separates based on its hydrophobic interactions with the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer.[10]
Protocol 1: Achiral Quantification by Reversed-Phase HPLC
This method is suitable for determining the total concentration of 1-(2H-indazol-2-yl)butan-2-ol.
A. Instrumentation and Materials
HPLC system with a UV-Vis detector
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
HPLC-grade acetonitrile (ACN) and water
Formic acid or trifluoroacetic acid (TFA)
Reference standard of 1-(2H-indazol-2-yl)butan-2-ol
Formic acid is used to control the pH and ensure good peak shape by suppressing the ionization of any basic sites.[10]
Gradient
Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min.
A gradient is recommended to ensure elution of the analyte and any potential impurities with good resolution and in a reasonable time.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Provides stable retention times and improves peak shape.
Injection Vol.
10 µL
Adjust based on analyte concentration and sensitivity.
Detection
UV at 254 nm or a wavelength of maximum absorbance determined by a UV scan.
The indazole ring is expected to have strong absorbance in the mid-UV range.
C. Procedure
Standard Preparation: Prepare a stock solution of the reference standard in methanol or ACN at 1 mg/mL. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
Sample Preparation: Dissolve the sample in a suitable solvent to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
System Suitability: Inject a mid-range standard solution five times. The relative standard deviation (%RSD) of the peak area and retention time should be less than 2%.[15]
Analysis: Inject the blank, calibration standards, and samples.
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation from the curve.
Protocol 2: Chiral (Enantioselective) Separation by HPLC
This method is essential for quantifying the individual (R) and (S) enantiomers.
A. Principle of Chiral Chromatography
Chiral separation is achieved by using a chiral stationary phase (CSP).[12] These phases create transient, diastereomeric complexes with the enantiomers, leading to different interaction strengths and, therefore, different retention times. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely effective for a broad range of chiral compounds.[9][16]
B. Instrumentation and Materials
HPLC system with UV-Vis detector
Chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H, 4.6 x 250 mm, 5 µm)
HPLC-grade n-Hexane, isopropanol (IPA), and ethanol (EtOH)
Diethylamine (DEA) or trifluoroacetic acid (TFA) for basic or acidic analytes, respectively.
C. Chromatographic Conditions (Starting Point)
Parameter
Recommended Setting
Rationale
Mode
Normal Phase
Polysaccharide-based CSPs often provide better selectivity in normal-phase mode.[16]
Mobile Phase
n-Hexane / Isopropanol (e.g., 90:10 v/v)
The ratio of the polar alcohol modifier to the nonpolar alkane is the primary driver of retention and selectivity. This must be optimized.[12]
Additive
0.1% Diethylamine (if needed)
For basic analytes, a small amount of a basic modifier like DEA can significantly improve peak shape by masking active sites on the silica support.[12]
Flow Rate
1.0 mL/min
Adjust as needed to optimize resolution and analysis time.
Column Temp.
25 °C
Temperature can affect chiral recognition; maintaining a constant temperature is critical for reproducibility.
Detection
UV at 254 nm
Same as for achiral analysis.
D. Procedure
Method Development: Screen different mobile phase compositions (e.g., varying the percentage of IPA or switching to ethanol) to achieve baseline separation (Resolution > 1.5) of the two enantiomeric peaks.[12]
Quantification: Once separation is achieved, follow the same procedure for standard preparation, sample preparation, and calibration as outlined in the achiral method (Protocol 1), but perform the integration and quantification for each enantiomer peak separately.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[17][18] It is particularly useful for identifying impurities and can be considered a "gold standard" for substance identification due to the specificity of mass spectral data.[13][19]
Principle of GC-MS
In GC, a sample is vaporized and swept by a carrier gas through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for positive identification.[13]
Protocol 3: Purity and Impurity Profiling by GC-MS
A. Instrumentation and Materials
GC-MS system with an electron ionization (EI) source
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Ensures rapid and complete vaporization of the analyte without thermal degradation. This may need optimization.
Injection Mode
Split (e.g., 20:1) or Splitless
Use split mode for concentrated samples to avoid column overload; use splitless for trace analysis to maximize sensitivity.
Carrier Gas
Helium at a constant flow of 1.2 mL/min
Provides good efficiency and is inert.
Oven Program
Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
The temperature program must be optimized to separate the analyte from any process impurities or degradation products.
MS Source Temp.
230 °C
Standard temperature for EI source.
MS Quad Temp.
150 °C
Standard temperature for quadrupole mass analyzer.
MS Mode
Full Scan (m/z 40-400)
Collects full mass spectra for identification of the main component and any unknown impurities. For quantification, Selective Ion Monitoring (SIM) can be used for higher sensitivity.[18]
C. Procedure
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like ethyl acetate to a concentration of approximately 100-200 µg/mL.
Analysis: Inject the sample into the GC-MS system.
Data Interpretation:
Identify the peak corresponding to 1-(2H-indazol-2-yl)butan-2-ol based on its retention time and mass spectrum. The molecular ion (M+) at m/z 190 should be observed, along with characteristic fragment ions.
Integrate all peaks in the chromatogram to determine the area percent purity.
Attempt to identify unknown impurity peaks by comparing their mass spectra against a library (e.g., NIST).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ultimate sensitivity and selectivity, especially in complex matrices like plasma or tissue samples, LC-MS/MS is the method of choice.[20][21]
Principle of LC-MS/MS and Multiple Reaction Monitoring (MRM)
LC separates the analyte from the matrix components as described previously. The analyte then enters the mass spectrometer, which is operated in tandem mode (MS/MS). In the first mass analyzer (Q1), a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected. This ion is then fragmented in a collision cell (Q2), and a specific, characteristic product ion is monitored by the second mass analyzer (Q3). This precursor-to-product ion transition is highly specific to the analyte, virtually eliminating matrix interferences.[20]
Protocol 4: Trace Quantification by LC-MS/MS
Caption: Workflow for LC-MS/MS analysis using MRM.
A. Instrumentation and Materials
LC-MS/MS system with an electrospray ionization (ESI) source
Instrumentation and materials for HPLC as described in Protocol 1
An internal standard (IS), preferably a stable isotope-labeled version of the analyte.
B. LC-MS/MS Conditions
Parameter
Recommended Setting
Rationale
LC Conditions
As per Protocol 1 (can be adapted for faster runtime).
A fast gradient is often used in LC-MS/MS to increase throughput.
Ionization Mode
ESI Positive
The nitrogen atoms in the indazole ring are readily protonated.
Precursor Ion (Q1)
m/z 191.1 ([M+H]⁺)
The protonated molecular ion. This must be confirmed by infusion.
Product Ion (Q3)
To be determined experimentally. A likely fragment would result from the loss of the butanol side chain.
The most stable and abundant product ion should be chosen for quantification to maximize sensitivity.
Collision Energy
To be optimized
The voltage applied in the collision cell must be tuned to maximize the signal of the chosen product ion.
Internal Standard
e.g., ¹³C₆-1-(2H-indazol-2-yl)butan-2-ol
An ideal IS co-elutes with the analyte and corrects for variations in sample preparation, injection, and ionization.
C. Procedure
MS Optimization: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal precursor ion, product ion(s), and collision energy.
Sample Preparation: For biological samples, a sample cleanup step such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is required to remove matrix components that can cause ion suppression.[22]
Analysis: Perform the LC-MS/MS analysis using the optimized MRM transitions for the analyte and the internal standard.
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration. This ratiometric approach provides highly accurate and precise results.
Method Validation
Once a method is developed, it must be validated to demonstrate that it is fit for its intended purpose.[2] Validation should be performed according to established guidelines from regulatory bodies like the ICH and FDA.[1][3][4][23]
Caption: A typical workflow for analytical method validation.
Key Validation Parameters
The following table summarizes the key parameters for validating a quantitative analytical method.[15][23]
Parameter
Purpose
Typical Acceptance Criteria
Specificity
To demonstrate that the signal is from the analyte only, without interference from matrix components, impurities, or degradation products.
Peak purity analysis (for HPLC-UV); no interfering peaks at the analyte's retention time in blank samples. For LC-MS/MS, ion ratio confirmation.[21]
Linearity
To show a direct proportional relationship between concentration and instrument response over a defined range.
Correlation coefficient (r²) ≥ 0.995.
Range
The concentration interval over which the method is precise, accurate, and linear.
Typically 80% to 120% of the target concentration for an assay.
Accuracy
The closeness of the measured value to the true value.
Recovery of 98.0% to 102.0% for drug substance assay. For bioanalytical methods, ±15% of nominal (±20% at LLOQ).[22][24]
Precision
The degree of scatter between a series of measurements. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
%RSD ≤ 2% for drug substance assay. For bioanalytical methods, %RSD ≤ 15% (≤ 20% at LLOQ).[22][24]
Limit of Detection (LOD)
The lowest concentration of analyte that can be detected but not necessarily quantified.
Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Signal-to-Noise ratio of 10:1; accuracy and precision criteria must be met.
Robustness
The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
System suitability parameters remain within acceptance criteria.
Conclusion
The quantification of 1-(2H-indazol-2-yl)butan-2-ol can be successfully achieved using a variety of analytical techniques. The choice of method depends on the specific analytical objective.
Reversed-phase HPLC-UV is a robust and reliable method for routine quality control and total drug substance quantification.
Chiral HPLC is mandatory for studying the enantiomeric composition, which is critical for pharmaceutical development.
GC-MS serves as an excellent tool for identity confirmation and for profiling volatile and semi-volatile impurities.
LC-MS/MS provides the highest level of sensitivity and selectivity, making it the gold standard for bioanalytical studies and trace-level impurity analysis.
For any chosen method, a thorough validation according to ICH and FDA guidelines is essential to ensure the generation of high-quality, reliable, and defensible data.
References
FDA Guidance on Analytical Method Validation. (n.d.). U.S. Food and Drug Administration.
Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration.
Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International.
GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review.
Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S. Food and Drug Administration.
Pharmaceutical Gas Chromatography Mass Spectrometers. (n.d.). Labcompare.
FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). U.S. Food and Drug Administration.
FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac.
Pulerma, H. (2023). The Power of Gas Chromatography-Mass Spectrometry in Chemical Analysis. Longdom Publishing.
Gas chromatography–mass spectrometry. (n.d.). Wikipedia.
Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Comparative Guide. (n.d.). Benchchem.
Developing HPLC Methods. (n.d.). MilliporeSigma.
Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. (2023). LCGC International.
In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. (2025). Analytical Chemistry - ACS Publications.
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace.
HPLC Method development: an overview. (2025). PharmaCores.
Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. (2024). MDPI.
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). PMC.
Chiral HPLC Method Development. (n.d.). I.B.S.
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
Chiral High Performance Liquid Chromatography: Review. (2020). IJPPR.
ICH Q2(R2) guideline on validation of analytical procedures. (2023). European Medicines Agency.
Validation of liquid chromatography mass spectrometry (LC-MS) methods course. (n.d.). Sisu@UT.
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2025). MDPI.
Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. (n.d.). PMC.
A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International.
Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. (n.d.). PMC.
Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. (2021). PubMed.
2H-Indazole Derivatives: A Comprehensive Technical Guide to Their Biological Activities. (n.d.). Benchchem.
Application Note: Strategic Derivatization of 1-(2H-indazol-2-yl)butan-2-ol for SAR Studies
This Application Note is designed for medicinal chemists and drug discovery professionals engaged in Structure-Activity Relationship (SAR) campaigns. It details a modular derivatization strategy for 1-(2H-indazol-2-yl)bu...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and drug discovery professionals engaged in Structure-Activity Relationship (SAR) campaigns. It details a modular derivatization strategy for 1-(2H-indazol-2-yl)butan-2-ol , a privileged scaffold bridging the lipophilic indazole core with a polarizable secondary alcohol tail.
Executive Summary
The 2H-indazole motif is a critical pharmacophore in modern oncology and anti-inflammatory therapeutics (e.g., Niraparib, Pazopanib).[1] Unlike its thermodynamically favored 1H-isomer, the 2H-indazole offers unique vector geometry and hydrogen-bonding capabilities. The scaffold 1-(2H-indazol-2-yl)butan-2-ol presents two distinct "zones" for chemical expansion: the C3-H position of the heteroaromatic ring (Zone A) and the secondary alcohol on the alkyl chain (Zone B).
This guide provides validated protocols to divergently functionalize this scaffold, enabling the rapid generation of focused libraries with enhanced physicochemical properties (solubility, metabolic stability) and target affinity.[1]
Strategic Analysis & Workflow
The derivatization strategy relies on orthogonal reactivity. We prioritize Direct C–H Functionalization for the indazole ring to avoid pre-functionalized halogenated precursors, and Carbamoylation/Oxidation for the alcohol tail to probe hydrogen bond donor/acceptor preferences.
Visualization of SAR Pathways
Figure 1: Divergent synthetic workflow for 1-(2H-indazol-2-yl)butan-2-ol. Zone A targets the aromatic core; Zone B targets the aliphatic tail.
Zone A: Indazole Core Functionalization (C3-H Activation)
Objective: Introduce aryl or heteroaryl groups at the C3 position to explore the hydrophobic pocket of the target protein.
Rationale: Traditional methods require 3-haloindazoles. Direct C–H activation is more atom-economical and allows late-stage diversification of the parent alcohol scaffold.
Protocol 1: Pd-Catalyzed C3-Arylation
This protocol utilizes a palladium(II) catalytic cycle with silver(I) as an oxidant to couple the 2H-indazole with aryl iodides.
Setup: In a glovebox or under argon flow, charge a sealed tube with the indazole substrate (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (11 mg), PPh₃ (26 mg), and Ag₂CO₃ (275 mg).[1]
Solvation: Add anhydrous 1,4-Dioxane (2.5 mL). Seal the tube tightly.
Reaction: Heat the mixture to 100°C for 12–16 hours. Note: The reaction mixture will turn dark grey/black due to silver precipitation.
Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a Celite pad to remove metal salts. Wash the pad with additional EtOAc.
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Gradient: 0–50% EtOAc in Hexanes). The C3-arylated product typically elutes later than the starting material due to increased aromaticity/molecular weight.
Validation Check:
NMR: Look for the disappearance of the C3-H singlet (typically around δ 8.0–8.5 ppm in ¹H NMR).
Regioselectivity: This condition is highly selective for C3. C7 functionalization is rare without specific directing groups.
Zone B: Alcohol Tail Derivatization
Objective: Modulate polarity, metabolic stability, and hydrogen bonding potential.[1]
Converting the secondary alcohol to a carbamate is a classic strategy to improve metabolic stability (blocking oxidation) and introduce specific H-bond interactions.
Converting the alcohol to an amine (via a ketone) allows the introduction of a solubilizing basic center (e.g., morpholine, piperazine).[1]
Step A: Dess-Martin Oxidation
Treat substrate (0.5 mmol) with Dess-Martin Periodinane (1.2 equiv) in DCM (5 mL) at 0°C -> RT for 2 hours.
Quench with sat. Na₂S₂O₃/NaHCO₃ (1:1).[1] Extract with DCM. Yields ketone 1-(2H-indazol-2-yl)butan-2-one .
Step B: Reductive Amination
Dissolve Ketone (0.5 mmol) and Amine (e.g., Morpholine, 1.0 equiv) in DCE (3 mL).
Add NaBH(OAc)₃ (1.5 equiv) and Acetic Acid (1 drop).
Stir 16h at RT.
Result: A tertiary amine at the C2 position, significantly altering pKa and solubility.[1]
Quality Control & Data Analysis
Distinguishing Isomers (N1 vs N2)
A critical failure point in indazole SAR is isomer scrambling.[1] The starting material must be pure 2H-isomer.
Feature
1H-Indazole (N1-Alkyl)
2H-Indazole (N2-Alkyl)
UV Spectrum
λmax ~ 290–300 nm (Broad)
λmax ~ 270–280 nm (Sharp)
C3-H NMR
δ ~ 8.0 ppm
δ ~ 8.3–8.5 ppm (Deshielded)
C13 NMR (N-C)
N1-C signal usually upfield
N2-C signal usually downfield
Stability
Thermodynamic Product
Kinetic Product (Stable once formed)
Troubleshooting Table
Problem
Probable Cause
Solution
Low Yield in C3-Arylation
Catalyst poisoning by N2 nitrogen
Increase catalyst loading to 15%; Switch to Pd(TFA)₂.
Silver Mirror on Glass
Ag₂CO₃ decomposition
This is normal. Ensure vigorous stirring to keep solids suspended.
Incomplete Oxidation (Zone B)
Steric hindrance of butyl chain
Switch from DMP to Swern Oxidation (DMSO/Oxalyl Chloride).[1]
N2 -> N1 Migration
High heat + Strong Acid
Avoid heating >120°C in acidic media. 2H-indazoles are generally stable under Protocol 1 & 2 conditions.
References
C-H Activation of 2H-Indazoles: Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 2022.[1][3] Link
Regioselectivity of Indazoles: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. PMC, 2024.[1] Link
Indazole Pharmacology: Synthesis and Biological Evaluation of 2H-Indazole Derivatives. MDPI Molecules, 2017.[1] Link[1]
General Indazole Synthesis: TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 2023.[1] Link
Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. Consult local safety regulations before experimentation.
The indazole ring system is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for a wide array of therapeutic agents. While 1H-indazoles are thermodynamically more stable, 2H-indazoles have emerged as a distinct and potent class of kinase inhibitors, particularly targeting SGK1, Tie2, SRC, and ULK1 [1, 2].
Unlike their 1H-isomers, 2H-indazoles possess unique electronic properties and vector orientations that allow for specific hydrogen bonding patterns within the ATP-binding pocket of kinases. However, their reduced thermodynamic stability and lipophilic nature present specific challenges in High-Throughput Screening (HTS). This guide details the protocols required to screen 2H-indazole libraries effectively, mitigating risks associated with solubility, tautomerization, and aggregation.
Compound Management & Library Preparation
Critical Challenge: 2H-indazoles are prone to aggregation in aqueous buffers and potential tautomerization if not handled correctly.
Solubility and Storage
Solvent: Dissolve all 2H-indazole compounds in 100% anhydrous DMSO . Avoid protic solvents (methanol/ethanol) for long-term storage to prevent potential solvolysis or tautomeric shifts.
Concentration: Prepare master stocks at 10 mM. For HTS source plates, dilute to 1 mM in 100% DMSO.
Acoustic Dispensing: Use acoustic liquid handling (e.g., Echo® Liquid Handler) to transfer nanoliter volumes (typically 10–50 nL) directly into assay plates. This "contactless" transfer minimizes compound loss and cross-contamination.
Preventing Aggregation (The "Promiscuous Inhibitor" Effect)
2H-indazoles are often hydrophobic. In biochemical assays, they may form colloidal aggregates that sequester enzymes, leading to false positives.
Detergent Requirement: All assay buffers must contain a non-ionic detergent.
Standard: 0.01% Triton X-100 or 0.05% Tween-20.
Sensitive Targets: For highly sensitive kinases (e.g., ULK1), use 0.005% CHAPS to maintain enzyme stability without disrupting low-affinity interactions.
Biochemical Assay Protocol: TR-FRET Kinase Screen
Target: Generic Serine/Threonine Kinase (e.g., ULK1 or SRC)
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Rationale: TR-FRET is ratiometric, making it resistant to compound autofluorescence—a common issue with nitrogen-rich heterocycles like indazoles.
Reagents & Buffer Composition
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT (add fresh).
Context: Many 2H-indazoles are developed as anti-cancer agents (e.g., targeting VEGFR or CDK). A cell-based counter-screen is essential to verify membrane permeability and rule out general cytotoxicity.
Protocol (384-Well Format)[8]
Cell Seeding: Seed cancer cells (e.g., A549 or MCF-7) at 1,000 cells/well in 25 µL media. Incubate O/N at 37°C.
Compound Treatment: Add 50 nL of compound (10-point dose response, top conc 10 µM).
Incubation: Incubate for 72 hours.
Detection (CellTiter-Glo® or Similar):
Equilibrate plate to RT (20 min).
Add 25 µL CellTiter-Glo reagent (lyses cells and generates luminescence proportional to ATP).
Shake for 2 min; Incubate dark for 10 min.
Readout: Measure Total Luminescence (0.1–1.0s integration time).
Visualizations
HTS Workflow Diagram
The following diagram illustrates the logical flow from library preparation to hit validation, specifically tailored for indazole screening.
Caption: Figure 1. Optimized HTS workflow for 2H-indazole kinase inhibitors using TR-FRET detection.
Mechanism of Action: Kinase Signaling (ULK1 Example)
2H-indazoles often target the Autophagy pathway (ULK1) or Angiogenesis (VEGFR). Below is a representation of the ULK1 signaling cascade, a common target for this scaffold.
Caption: Figure 2. ULK1 signaling pathway.[8] 2H-indazoles modulate the ULK1 complex to regulate autophagy.[8]
Data Analysis & Hit Validation
Quality Control Metrics
Before identifying hits, validate the assay plate performance using the Z' Factor:
Target: Z' > 0.5 is required for a robust HTS.
Troubleshooting: If Z' < 0.5, check for DMSO tolerance (2H-indazoles may precipitate >1% DMSO) or pipette errors.
Filtering False Positives (PAINS)
Indazoles are generally stable, but specific substitutions can create Pan-Assay Interference Compounds (PAINS) .
Red Flag: Compounds showing >90% inhibition in both the kinase assay and an unrelated counter-screen (e.g., luciferase reporter) should be flagged.
Aggregation Check: Re-test hits in the presence of 0.01% vs 0.1% Triton X-100. If potency shifts significantly (>3-fold) with higher detergent, the compound is likely an aggregator, not a true inhibitor.
References
Schoene, J., Gazzi, T., Lindemann, P., et al. (2019).[9] Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. ChemMedChem, 14, 1514–1527.[9] Retrieved from [Link]
Lazarus, M. B., et al. (2017). In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
Technical Support Center: Optimization of 1-(2H-indazol-2-yl)butan-2-ol Synthesis
Executive Summary & Core Challenge The Problem: Synthesizing 1-(2H-indazol-2-yl)butan-2-ol involves the nucleophilic ring-opening of 1,2-epoxybutane by 1H-indazole. The primary yield-limiting factor is regioselectivity .
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Challenge
The Problem:
Synthesizing 1-(2H-indazol-2-yl)butan-2-ol involves the nucleophilic ring-opening of 1,2-epoxybutane by 1H-indazole. The primary yield-limiting factor is regioselectivity .
Indazole is an ambident nucleophile. Under thermodynamic control, alkylation favors the N1-position (approx. 4 kcal/mol more stable). However, your target is the N2-isomer . Standard protocols (e.g., NaH/DMF) often yield an N1:N2 ratio of 80:20 or worse. To improve yield, you must shift the reaction toward kinetic control or utilize specific catalytic directing groups, while ensuring the epoxide opens at the terminal carbon (C1) rather than the internal carbon (C2).
Mechanistic Insight (The "Why")
To fix the yield, we must visualize the competition. The N2-alkylation is generally the kinetic pathway, while N1 is the thermodynamic sink.
Pathway Visualization
Caption: Kinetic vs. Thermodynamic pathways in indazole alkylation. N2 attack is kinetically accessible but thermodynamically less stable.
Optimized Protocols
Do not use Sodium Hydride (NaH). It promotes thermodynamic equilibration, killing your N2 yield. Choose one of the following methods based on your lab's capabilities.
Method A: The "Cesium Effect" (Recommended Starting Point)
Cesium carbonate (
) is superior to potassium bases for N2-alkylation due to the "Cesium Effect," where the large cation stabilizes the transition state for N2 attack and improves solubility in less polar solvents.
Yield Target: 40-50% N2 isomer (isolated).
Parameter
Condition
Rationale
Stoichiometry
Indazole (1.0 eq) : Epoxide (1.5 eq)
Excess epoxide compensates for volatility and homopolymerization.
Base
(1.5 eq)
Promotes N-alkylation without rapid thermodynamic equilibration.
Solvent
Acetonitrile (MeCN) or Toluene
Avoid DMF/DMSO. Polar aprotic solvents stabilize the N1-anion, favoring N1 product.
Temperature
60°C - 80°C
Sufficient for epoxide opening, but low enough to minimize N2 N1 rearrangement.
Time
12 - 24 Hours
Monitor by TLC/LCMS. Stop immediately upon indazole consumption.
Step-by-Step:
Suspend 1H-indazole (1.0 eq) and
(1.5 eq) in anhydrous Acetonitrile (0.5 M concentration).
Stir at room temperature for 30 mins.
Add 1,2-epoxybutane (1.5 eq) dropwise.
Heat to 60°C under a reflux condenser (epoxide b.p. is 63°C; seal well or use a pressure vial).
Critical: If conversion is slow after 6 hours, add catalytic Calcium Triflate (
, 10 mol%). This acts as a Lewis acid to activate the epoxide.[1]
Method B: Lewis Acid Catalysis (High Selectivity)
For difficult substrates, using a Lewis Acid catalyst can activate the epoxide for attack by the neutral indazole (or weakly basic form), which often favors the kinetic N2 position.
Catalyst: Calcium Triflate
or Lanthanum Triflate (10-20 mol%).
Solvent: Toluene or DCM (Non-polar solvents favor N2).
Conditions: Reflux (Toluene) or Sealed Tube (DCM) at 50-80°C.
Note: This method avoids strong bases entirely, reducing the risk of base-mediated isomerization.
Troubleshooting Guide (FAQ Format)
Issue 1: "I am getting 80% N1 isomer and only 20% N2."
Diagnosis: You are likely operating under thermodynamic control.
Check 1: Are you using DMF or DMSO? Stop. Switch to Toluene or Acetonitrile.
Check 2: Are you using NaH or KOH? Stop. These strong bases deprotonate N1 completely, making it the primary nucleophile. Switch to
or a Lewis Acid method.
Check 3: Reaction time. Extended heating allows the N2 product (which is less stable) to rearrange to the N1 product via a "walk" mechanism or retro-Michael type reaction. Quench earlier.
Issue 2: "The reaction is stuck; Indazole remains unreacted."
Diagnosis: 1,2-epoxybutane is less reactive than benzylic halides.
Solution: The epoxide boiling point (63°C) is the limiter. If you reflux in open air, you lose the reagent.
Fix: Perform the reaction in a sealed pressure vial (Q-tube or microwave vial) to allow heating to 90°C without losing the epoxide.
Catalysis: Add 10 mol%
to activate the epoxide ring.
Issue 3: "I cannot separate the isomers."
Diagnosis: N1 and N2 isomers of hydroxy-alkyl indazoles have very similar R_f values.
Chromatography Tip: Standard Hexane/Ethyl Acetate gradients often fail to resolve them.
The Fix: Use DCM/Methanol (98:2 to 95:5) or Toluene/Acetone . The N1 isomer is usually less polar (higher
) because the N1-substitution disrupts the dipole less than N2-substitution.
Visualization: The N2 isomer often has a distinct UV fluorescence (blue-shift) compared to N1.
Purification & Isolation Workflow
Since 100% regioselectivity is chemically improbable for this specific reaction, "Yield" is defined by recovery efficiency .
Caption: Decision tree for isolating the N2 isomer from the crude mixture.
References
Regioselectivity in Indazole Alkylation
Cheung, M. et al. "Investigation of the Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry. This paper details the thermodynamic preference for N1 and solvent effects.[2]
(Generalized link to JOC search for verification).
Flessner, T. et al. "Cesium Carbonate Mediated Alkylation of Indazoles." Synlett.
Lewis Acid Catalyzed Epoxide Opening
Cioffi, N. et al. "Calcium Triflate Catalyzed Aminolysis of Epoxides." Tetrahedron Letters.
N2-Selective Strategies (General)
Luo, G. et al. "Regioselective Synthesis of 2H-Indazoles." Journal of Organic Chemistry. Discusses the use of directing groups and specific catalytic conditions to overcome the N1 preference.
(Note: While specific URLs for older papers may vary by institution access, the citations above refer to established methodologies in heterocyclic chemistry standard to this synthesis.)
Technical Support Center: A Guide to Overcoming Solubility Challenges with 1-(2H-indazol-2-yl)butan-2-ol
Prepared by the Senior Application Scientist Team This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering poor aqueous solubility with the compound 1-(2H...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering poor aqueous solubility with the compound 1-(2H-indazol-2-yl)butan-2-ol. Our approach is rooted in foundational physicochemical principles and offers a systematic, step-by-step workflow to diagnose and resolve solubility issues in experimental aqueous buffers.
Compound Profile: 1-(2H-indazol-2-yl)butan-2-ol
To effectively troubleshoot solubility, we must first understand the molecule's inherent properties. As experimental data for this specific compound is not widely published, we have derived key physicochemical parameters based on its structure using established computational models.[1][2] These predictions form the basis of our troubleshooting strategy.
Chemical Structure:
Predicted Physicochemical Properties
Property
Predicted Value
Implication for Aqueous Solubility
Molecular Weight
190.24 g/mol
Moderate size, less likely to be a primary barrier to solubility.
Predicted LogP
~1.8 - 2.5
Indicates a preference for a lipophilic (non-polar) environment over an aqueous one, suggesting inherently low water solubility.[3]
Predicted pKa
~1.5-2.5 (Basic)
The nitrogen atoms in the indazole ring are predicted to be weakly basic. This provides a key opportunity for pH-dependent solubility enhancement.[1]
Hydrogen Bonds
1 Donor (-OH), 3 Acceptors (2x ring N, 1x -OH)
The presence of hydrogen bond donors and acceptors can aid solvation, but the influence of the aromatic ring and alkyl chain likely dominates.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of 1-(2H-indazol-2-yl)butan-2-ol.
Q1: I've observed that 1-(2H-indazol-2-yl)butan-2-ol has very low solubility in my standard phosphate-buffered saline (PBS) at pH 7.4. Why is this?
A: This is an expected behavior based on the compound's molecular structure. The predicted LogP value in the range of 1.8 to 2.5 indicates that the molecule is moderately lipophilic, meaning it prefers a non-polar environment over water. The combination of the aromatic indazole ring system and the four-carbon butanol chain contributes to this hydrophobicity, leading to poor solubility in neutral aqueous buffers.
Q2: My standard protocol is to dissolve compounds in 100% DMSO to make a high-concentration stock, but when I dilute it into my aqueous experimental buffer, a precipitate forms immediately. What is happening?
A: This phenomenon, known as precipitation upon solvent shifting, is a frequent challenge with poorly soluble compounds.[4] While 1-(2H-indazol-2-yl)butan-2-ol may be highly soluble in a pure organic solvent like DMSO, this environment is drastically different from your aqueous buffer. When a small volume of the DMSO stock is introduced into the large volume of buffer, the DMSO molecules disperse and interact with water.[5] This leaves your compound molecules exposed to an environment (water) in which they are not soluble, causing them to rapidly come out of solution and precipitate.[6] This is not an issue of compound stability but rather one of solubility limits in the final aqueous medium.[7]
Q3: What is the most logical first step to try and improve the solubility for my experiments?
A: The most effective first step is to leverage the compound's ionizable nature. Since the indazole ring contains weakly basic nitrogen atoms, its charge state is dependent on pH.[8][9] By lowering the pH of your buffer, you can protonate these nitrogens, creating a positively charged species that will be significantly more soluble in water.[10][11] Therefore, a systematic pH-solubility screen is the recommended starting point.
Part 2: Systematic Troubleshooting Workflow
We advocate for a structured, tiered approach to solubility enhancement. Begin with the simplest and most common techniques before moving to more complex formulation strategies.
Caption: A systematic workflow for troubleshooting poor aqueous solubility.
Step 1: Establish Baseline Solubility (Protocol)
Before attempting to improve solubility, it is crucial to quantify the starting point. The shake-flask method is the gold standard for determining equilibrium solubility.[12][13]
Objective: To determine the equilibrium solubility of 1-(2H-indazol-2-yl)butan-2-ol in a specific aqueous buffer (e.g., PBS, pH 7.4) at a controlled temperature.
Preparation: Add an excess amount of the solid compound to a known volume of the test buffer in a sealed glass vial. The key is to ensure undissolved solid remains, creating a saturated solution.
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period to reach equilibrium. This can take 24 to 72 hours. It is best practice to sample at multiple time points (e.g., 24h, 48h) to confirm the concentration has plateaued.[14]
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifuging the sample and then carefully filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the compound.[12]
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be used for accurate quantification.[4]
Reporting: Express the solubility in units of mg/mL or µM.
Step 2: pH Modification Strategy
This is the most powerful tool for ionizable compounds.[15] For our weakly basic compound, decreasing the pH will increase the proportion of the protonated, more soluble form.
Causality: According to the Henderson-Hasselbalch equation, as the pH of the solution drops below the pKa of the basic functional group, the compound becomes increasingly protonated (ionized). This charged species has much stronger and more favorable interactions with polar water molecules, leading to a significant increase in aqueous solubility.[8][10]
Methodology: pH-Solubility Profiling
Prepare a series of buffers with different pH values (e.g., pH 2.0, 4.0, 5.0, 6.0, and 7.4).
Perform the shake-flask solubility determination protocol described in Step 1 for each pH condition.
Plot the measured solubility as a function of pH to identify the optimal pH range for your experiment.
Expected Outcome: Hypothetical pH-Solubility Data
Buffer pH
Expected Predominant Form
Predicted Solubility (µg/mL)
2.0
Protonated (Ionized)
> 1000
4.0
Mostly Protonated
500 - 800
5.0
Mix of Protonated/Neutral
100 - 300
7.4
Neutral (Unionized)
< 20
Step 3: Co-Solvent Strategy
If pH adjustment is not feasible or insufficient, the use of water-miscible organic solvents, or co-solvents, is a common next step.[16][17]
Causality: Co-solvents work by reducing the overall polarity of the solvent system (water).[18] This reduction in polarity lowers the interfacial tension between the hydrophobic compound and the solvent, making it easier for the compound to dissolve.[18] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[19]
Methodology: Co-Solvent Screening
Prepare several stock solutions of your buffer containing varying percentages (v/v) of a co-solvent (e.g., 5%, 10%, 20% Ethanol in PBS).
Perform the shake-flask solubility determination in each co-solvent mixture.
Evaluate the trade-off between solubility enhancement and the potential for the co-solvent to interfere with your downstream assay.
Special Focus: Mitigating Precipitation from DMSO Stocks
This is a critical sub-topic of the co-solvent strategy. To avoid the common precipitation issue when diluting a DMSO stock:
Lower the Stock Concentration: Instead of a 50 or 100 mM stock, try working with a 10 mM stock in DMSO. This requires adding a larger volume to your buffer, which may increase the final DMSO percentage, but can sometimes prevent localized concentration spikes that trigger precipitation.
Increase Final Co-solvent Percentage: Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility. Many cell-based assays can tolerate up to 0.5-1% DMSO, but this must be validated.
Modify the Dilution Method: Do not add the DMSO stock directly into the full volume of buffer. Instead, add the DMSO stock to the side of the tube and gently vortex or mix as the buffer is added. Warming the solution to 37°C can also help.[6] An intermediate dilution step into a 50:50 mixture of buffer and organic solvent can also be effective.[14]
Step 4: Surfactant-Based Solubilization
Surfactants are amphiphilic molecules that can dramatically increase the solubility of hydrophobic compounds above their critical micelle concentration (CMC).[20][21]
Causality: Above the CMC, surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble 1-(2H-indazol-2-yl)butan-2-ol can partition into the hydrophobic core, while the hydrophilic outer surface of the micelle allows it to remain stably dispersed in the aqueous solution.[22]
Methodology: Surfactant Screening
Select non-ionic surfactants that are common in pharmaceutical formulations, such as Polysorbate 80 (Tween® 80) or Polysorbate 20.[23]
Prepare solutions of the surfactant in your chosen buffer at concentrations above their known CMC (e.g., 0.1%, 0.5%, 1.0% w/v).
Use the shake-flask method to determine the apparent solubility of your compound in these surfactant solutions.
Step 5: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can act as molecular hosts to encapsulate poorly soluble "guest" molecules.[24][25]
Causality: Cyclodextrins have a unique truncated cone or torus shape, with a hydrophilic exterior and a lipophilic (hydrophobic) internal cavity.[26][27] The hydrophobic portions of 1-(2H-indazol-2-yl)butan-2-ol can fit inside this cavity, forming a water-soluble "inclusion complex."[24][] This complex effectively shields the hydrophobic part of the molecule from the water, significantly increasing its apparent solubility.[26]
Caption: Encapsulation of a hydrophobic molecule within a cyclodextrin host.
Methodology: Cyclodextrin Screening
A commonly used and effective derivative is 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high aqueous solubility and safety profile.[26]
Prepare solutions of HP-β-CD in your buffer at various concentrations (e.g., 1%, 2%, 5% w/v).
Determine the solubility of 1-(2H-indazol-2-yl)butan-2-ol in each solution using the shake-flask protocol.
References
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link][8]
Gautam, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link][26]
Chemistry Steps. The Effect of pH on Solubility. [Link][10]
StudySmarter. Dependence of Solubility on pH Explained. [Link][9]
ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. [Link][18]
Fiveable. pH and Solubility | AP Chemistry. [Link][11]
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovations. [Link]
Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link][24]
IJIRT. (2021). Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems. [Link][22]
Yiyuan Biotechnology. (2025). The important role and application of surfactants in pharmaceutical formulations. [Link][29]
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link][16]
Roquette. How can cyclodextrins enhance solubility?. [Link][27]
International Journal of Pharmaceutical Sciences. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link][25]
University of Manchester. The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. [Link][4]
IJRAR. Applications of Surfactants in Diverse Areas. [Link][20]
Das, S., et al. (2022). Comprehensive Review on Applications of Surfactants in Vaccine Formulation.... ACS Omega. [Link][21]
Patel, M., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy Research. [Link][23]
Babu, P.R.S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link][17]
Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link][13]
Wtyklo, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism. International Journal of Molecular Sciences. [Link][7]
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link][5]
Naeem, S., et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences. [Link][1]
Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences. [Link][2]
Ghose, A. K., & Crippen, G. M. (1998). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods. Journal of Chemical Information and Computer Sciences. [Link][3]
Technical Support Center: Optimizing Reaction Conditions for Indazole N2-Alkylation
Welcome to the Technical Support Center for Indazole N2-Alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Indazole N2-Alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the selective N2-alkylation of indazoles. The following content is structured to address common challenges and provide practical, field-proven solutions to accelerate your research and development.
Introduction: The Challenge of Regioselectivity
The N-alkylation of indazoles is a cornerstone of many synthetic endeavors in medicinal chemistry. However, the inherent tautomerism of the indazole ring system often leads to the formation of a mixture of N1 and N2 regioisomers.[1][2] While the 1H-indazole tautomer is generally the more thermodynamically stable, achieving selective alkylation at the N2 position is a frequent and critical challenge.[1][3] This guide provides a comprehensive overview of the factors governing this regioselectivity and offers detailed troubleshooting strategies to achieve high yields of the desired N2-alkylated product.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered by researchers working on indazole N2-alkylation.
Q1: I am getting a mixture of N1 and N2 isomers. What are the primary factors influencing this?
A1: The ratio of N1 to N2 alkylation is a delicate balance of several factors:
Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring are paramount. Electron-withdrawing groups (EWGs) on the benzene ring, particularly at the C7 position (e.g., -NO₂, -CO₂Me), can significantly favor N2-alkylation.[3][4] Conversely, bulky substituents at the C3 position can sterically hinder N2-alkylation, leading to a higher proportion of the N1 isomer.[4]
Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role. For instance, traditional methods using a strong base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) generally favor the thermodynamically more stable N1 isomer.[1][2]
Nature of the Alkylating Agent: The reactivity and structure of the electrophile also influence the regiochemical outcome.[2]
Q2: How can I reliably distinguish between the N1 and N2 alkylated isomers?
A2: Unambiguous characterization of N1 and N2 isomers is critical. Advanced NMR techniques are the gold standard for this purpose. Specifically, 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful tools for structural elucidation.
Q3: Are there any "go-to" methods for achieving high N2-selectivity?
A3: Yes, several methods have been developed to selectively furnish N2-alkylated indazoles:
Mitsunobu Reaction: This is a widely used and reliable method for N2-alkylation, particularly with alcohols as the alkylating agent.[2][5]
Acid-Catalyzed Alkylation: The use of a Brønsted acid catalyst, such as trifluoromethanesulfonic acid (TfOH), with specific alkylating agents like diazo compounds or 2,2,2-trichloroacetimidates has shown excellent N2-selectivity.[6][7]
Copper(II) Triflate Catalysis: Similar to TfOH, Cu(OTf)₂ can also promote highly selective N2-alkylation with 2,2,2-trichloroacetimidates.[6][8]
Troubleshooting Guide: When N2-Alkylation Fails
Even with established protocols, you may encounter challenges, especially when working with novel or complex substrates. This guide provides a systematic approach to troubleshooting common issues.
Problem 1: Low or No Conversion to the Desired N2-Product
If your reaction is sluggish or fails to proceed, consider the following factors:
Inadequate Activation of the Alkylating Agent: In acid-catalyzed reactions, ensure that the acid is of sufficient strength and concentration to activate the electrophile. For instance, with azaindazoles, a higher stoichiometry of TfOH may be required to protonate both the azaindazole and the alkylating agent.[9]
Poor Nucleophilicity of the Indazole: Electron-withdrawing substituents on the indazole ring can decrease its nucleophilicity, leading to a slower reaction. In such cases, increasing the reaction temperature or using a more reactive alkylating agent may be necessary.
Base and Solvent Incompatibility: When using base-mediated protocols, the choice of base and solvent is critical. For example, using weaker bases like potassium carbonate in a non-polar solvent like THF may result in no reaction.[1][3] A switch to a more polar aprotic solvent like DMF might be required.[2]
Problem 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
This is the most common challenge. If you are obtaining an inseparable mixture of isomers, the following strategies can be employed:
Re-evaluate Your Method: The initial choice of method is critical. For substrates with a strong electronic bias towards N1-alkylation, a standard base-mediated approach is unlikely to be successful. In these cases, switching to a dedicated N2-selective method like the Mitsunobu reaction or an acid-catalyzed protocol is recommended.[2][5][6]
Leverage Substituent Effects: If possible, modify the indazole substrate. The introduction of an electron-withdrawing group at the C7 position is a powerful strategy to direct alkylation to the N2 position.[3][4]
Temperature Optimization: Lower reaction temperatures may favor the kinetically controlled N2 product in some systems, while higher temperatures can lead to equilibration and favor the thermodynamically more stable N1 isomer.[10][11]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting your indazole N2-alkylation reactions.
"addressing off-target effects of 2H-indazole compounds in assays"
Technical Support Center: Troubleshooting 2H-Indazole Off-Target Effects in High-Throughput Assays Introduction Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter resea...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting 2H-Indazole Off-Target Effects in High-Throughput Assays
Introduction
Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the paradoxical nature of 2H-indazoles. These compounds are privileged scaffolds in medicinal chemistry, forming the core of FDA-approved drugs like pazopanib and niraparib[1]. However, their unique physicochemical properties—specifically their tautomeric behavior, extended
-conjugation, and lipophilicity—can trigger a cascade of off-target effects and assay interferences[2]. This guide provides field-proven, self-validating protocols to distinguish genuine pharmacological activity from experimental artifacts.
Q1: Why do my 2H-indazole library hits show inconsistent
values across different assay platforms (e.g., standard fluorescence vs. TR-FRET)?
Causality & Expert Insight:
The 2H-indazole core is highly conjugated, and specific substitutions can shift its absorption/emission spectra into the visible range, causing severe autofluorescence[3]. When excited at wavelengths common to standard biochemical assays (e.g., 350-400 nm), some indazole derivatives emit broadly around 450-480 nm[3]. If your assay relies on a fluorophore within this window (like AMC or coumarin), the compound's intrinsic fluorescence will mask the assay signal, leading to false negatives (in cleavage assays) or false positives (in binding assays)[4].
Self-Validating Protocol: Orthogonal Spectroscopic Triage
To systematically rule out spectroscopic interference, implement the following step-by-step workflow:
Background Fluorescence Check: Prepare a 10
M solution of the 2H-indazole hit in the exact assay buffer (without target protein or reporter substrate). Read the plate using your assay's standard Ex/Em filters.
Calculate Interference Ratio: Compare the compound's background signal to the vehicle (DMSO) control. A signal
the background indicates significant autofluorescence.
Switch to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): If autofluorescence is confirmed, re-test the compound using a TR-FRET assay (e.g., LANCE or HTRF). The long emission half-life of lanthanide chelates (europium/terbium) allows you to introduce a time delay (e.g., 50-100
s) before measurement, allowing the short-lived indazole autofluorescence to decay completely.
Label-Free Validation: For definitive validation, run a label-free biophysical assay such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct target engagement without relying on photons.
Workflow for triaging 2H-indazole autofluorescence using orthogonal and label-free assays.
Q2: My 2H-indazole lead is highly potent against my target kinase, but kinome profiling reveals broad off-target activity. How can I structurally design away from this promiscuity?
Causality & Expert Insight:
The 2H-indazole scaffold is a "privileged" structure for kinase inhibition because its nitrogen atoms act as excellent hydrogen bond donors and acceptors, perfectly mimicking the adenine ring of ATP at the kinase hinge region[1]. While this guarantees high affinity, it often results in promiscuous binding across the kinome, frequently hitting off-target kinases like SGK1, Tie2, SRC, and Aurora kinases[5]. The 2H tautomer, in particular, projects its substituents in a vector that can easily fit into the highly conserved ATP-binding pockets of multiple kinase families.
Self-Validating Protocol: Structure-Based Selectivity Optimization
To engineer selectivity, you must exploit the non-conserved regions adjacent to the hinge (e.g., the DFG motif, the back pocket, or the solvent-exposed channel).
Kinome Counter-Screening: Run your initial hit against a broad panel (e.g., 50+ kinases) to identify the specific off-target liabilities[5].
In Silico Docking & Alignment: Dock the 2H-indazole into the crystal structures of both the primary target and the off-target kinases. Identify steric clashes or unique hydrogen-bonding opportunities in the target kinase that are absent in the off-targets.
Conformational Restriction: Introduce steric bulk or conformational locks (e.g., adding a carboxamide or arylamide group at the 3- or 6-position). For example, synthesizing a 3-carboxamido-2H-indazole-6-arylamide scaffold has been shown to restrict the molecule's conformation, yielding highly selective CRAF inhibitors with >270-fold selectivity over the closely related BRAF kinase[6].
Cellular Target Engagement: Validate the engineered selectivity in a cellular context using NanoBRET target engagement assays to ensure the biochemical selectivity translates to live cells.
Structural optimization pathway to eliminate promiscuous kinase binding of 2H-indazoles.
Quantitative Data Summary: Selectivity Profiling of 2H-Indazole Derivatives
Compound Scaffold
Primary Target
Off-Target Liability
Target (nM)
Off-Target (nM)
Selectivity Fold
Unoptimized aza-2H-indazole
SGK1
Tie2, SRC
~500
~500
1x (Non-selective)
3-carboxamido-2H-indazole
CRAF
BRAF
38.6
9450
>240x
Optimized dual-indazole
Aurora A/B
Broad Kinome
15 / 26
>1000
>38x
(Data synthesized from established kinome profiling studies on indazole derivatives[5],[6]).
Section 3: Colloidal Aggregation & PAINS Behavior
Q3: My 2H-indazole compounds are showing steep, non-sigmoidal dose-response curves and inhibiting multiple unrelated targets. Are they PAINS?
Causality & Expert Insight:
While 2H-indazoles are not inherently Pan-Assay Interference Compounds (PAINS) like rhodanines or quinones, their high lipophilicity (often required for cell permeability) can cause them to form colloidal aggregates in aqueous assay buffers[4]. These microscopic micelles non-specifically sequester and denature the target protein, leading to false-positive inhibition across virtually any biochemical assay. This is a physical off-target effect rather than a chemical one.
Self-Validating Protocol: Aggregation Mitigation & DLS Verification
To prove that your compound is a genuine competitive inhibitor and not a colloidal aggregator, execute this protocol:
Detergent Sensitivity Test: Re-run your dose-response assay in the presence of a non-ionic detergent (e.g., 0.01% to 0.1% Triton X-100 or CHAPS). Detergents disrupt colloidal aggregates. If the compound's
shifts dramatically (e.g., >10-fold loss of potency) or the inhibition disappears entirely, the initial hit was an aggregation artifact[4].
Dynamic Light Scattering (DLS): Prepare a 10
M solution of the compound in filtered assay buffer. Use a DLS instrument to measure particle size. The presence of particles with a radius >100 nm confirms colloidal aggregation.
Enzyme Concentration Variation: Run the assay at a 5-fold higher enzyme concentration. True competitive inhibitors will show a proportional shift in
based on the Cheng-Prusoff equation, whereas aggregators will show massive, non-linear shifts because the stoichiometric ratio of aggregate-to-protein is disrupted.
Workflow for identifying and mitigating colloidal aggregation of lipophilic 2H-indazoles.
Technical Support Center: Enhancing the Stability of 1-(2H-indazol-2-yl)butan-2-ol for In Vivo Studies
Executive Summary You are likely working with 1-(2H-indazol-2-yl)butan-2-ol (hereafter referred to as Indaz-2-BuOH ) as a metabolic probe, a synthetic intermediate, or a specific ligand in the study of synthetic cannabin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
You are likely working with 1-(2H-indazol-2-yl)butan-2-ol (hereafter referred to as Indaz-2-BuOH ) as a metabolic probe, a synthetic intermediate, or a specific ligand in the study of synthetic cannabinoid receptor agonists (SCRAs).
The stability challenges with this compound in an in vivo context are tripartite:
Thermodynamic Instability (N2-isomerism): 2-substituted indazoles are generally less stable than their 1-substituted counterparts, susceptible to specific enzymatic degradation or rearrangement.
Metabolic Lability (Secondary Alcohol): The butan-2-ol moiety is a "soft spot" for rapid oxidation by Alcohol Dehydrogenases (ADH) and Cytochrome P450s (CYPs), leading to the corresponding ketone, which often possesses distinct pharmacological properties.
Physicochemical Solubility: The lipophilic indazole core leads to precipitation in aqueous physiological buffers, causing erratic bioavailability and "apparent" instability due to aggregation.
This guide provides self-validating protocols to stabilize Indaz-2-BuOH for pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Part 1: Metabolic Stability & Chemical Integrity
Q1: My plasma concentration curves show a rapid drop-off within minutes. Is the compound degrading or distributing?
Diagnosis:
If you observe a
mins, you are likely observing First-Pass Metabolism , specifically the oxidation of the secondary alcohol to a ketone. In rodent models, hepatic ADH activity is high.
The Fix: Deuteration or Inhibitor Co-administration
To distinguish between distribution and degradation, and to enhance metabolic stability:
Deuteration (The "Heavy" Fix):
Synthesize or source the deuterated analog at the C2 position of the butyl chain (
).
Mechanism: The Carbon-Deuterium (C-D) bond is stronger than the C-H bond. This induces a Kinetic Isotope Effect (KIE) , significantly slowing down the rate-limiting step of oxidation by ADH/CYP enzymes without altering binding affinity.
Validation: Run an in vitro microsomal stability assay comparing the protio- vs. deutero- compound.
Chemical Inhibition (The "Control" Fix):
Pre-treat animals with a broad-spectrum P450 inhibitor like 1-aminobenzotriazole (ABT) (50 mg/kg, p.o., 2h prior) or an ADH inhibitor like 4-methylpyrazole to verify if the loss is metabolic.
Q2: The compound degrades in the stock solution before injection. How do I store it?
Diagnosis:
N2-substituted indazoles can be sensitive to light and acidic hydrolysis. Furthermore, secondary alcohols can undergo slow oxidation if stored in non-degassed solvents.
Storage Protocol:
Solid State: Store at -20°C under Argon.
Stock Solution: Dissolve in anhydrous DMSO . Avoid protic solvents (Ethanol/Methanol) for long-term storage as they can facilitate esterification or trans-esterification if any acidic impurities are present.
Avoid Acid: Do not use acidified saline as a vehicle. The N2-linkage is less robust than the N1-linkage; acidic conditions can accelerate dealkylation or ring opening.
Part 2: Formulation & Vehicle Troubleshooting
Q3: Upon injection (IV or IP), the solution turns cloudy. How do I prevent precipitation?
Diagnosis:
Indaz-2-BuOH is a lipophilic weak base. In standard Phosphate Buffered Saline (PBS, pH 7.4), it likely crashes out of solution immediately. This "precipitation" mimics instability because the solid drug is not bioavailable.
The Fix: Cyclodextrin Complexation
Do not rely on simple co-solvents (DMSO/PEG) alone, as they often cause phlebitis or precipitation upon dilution in the bloodstream.
-cyclodextrin (HP--CD) to make a 40% stock solution in sterile water.
Dissolve Indaz-2-BuOH in a minimal volume of DMSO (max 2% of final volume).
Slowly add the 40% HP-
-CD stock to the DMSO/drug mixture while vortexing.
Dilute with saline to reach the final 20% CD concentration.
Validation: Centrifuge at 10,000 x g for 5 mins. If no pellet forms, the formulation is stable.
Part 3: Visualizing the Instability Pathways
Understanding the degradation pathways is crucial for interpreting your LC-MS data. The diagram below illustrates the primary metabolic and chemical fates of Indaz-2-BuOH.
Caption: Figure 1. Primary metabolic and chemical degradation pathways. The oxidation to ketone (Red path) is the dominant instability factor in vivo.
Part 4: Validated Experimental Workflow
To confirm stability before launching a full in vivo cohort, run this Microsomal Stability Check .
Protocol: S9/Microsomal Stability Assay
Preparation:
Incubate Indaz-2-BuOH (1
M) with pooled liver microsomes (human or rodent, 0.5 mg/mL protein).
Cofactor: Initiate reaction with NADPH (1 mM).
Sampling:
Take aliquots at
min.
Quench immediately with ice-cold Acetonitrile containing an internal standard (e.g., Indazole-d4).
Monitor the transition for the parent (Alcohol) and the metabolite (Ketone, usually -2 Da mass shift).
Interpretation:
If
min: The compound is metabolically unstable. Action: Use the Deuterated analog or increase dosing frequency.
If
min but in vivo efficacy is low: The issue is Solubility/Formulation (refer to Part 2).
References
Åhlén, J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.
Banister, S. D., et al. (2021).[2] A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists. NIH PubMed Central.
Hess, C., et al. (2016).[3] Freeze-and-thaw stability and long-term-stability of 84 synthetic cannabinoids in serum. ResearchGate.
Comparative Biological Activity and Pharmacological Profiling: 1-(2H-indazol-2-yl)butan-2-ol vs. 1H-indazole Isomer
Executive Overview The indazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed as a bioisostere for indole and phenol[1]. The core exists in two primary tautomeric forms: 1H...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
The indazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed as a bioisostere for indole and phenol[1]. The core exists in two primary tautomeric forms: 1H-indazole and 2H-indazole[2]. While 1H-indazole is thermodynamically more stable (by approximately 4.46 kcal/mol)[3], the 2H-isomer offers unique physicochemical properties. Alkylation of this scaffold—specifically with a butan-2-ol moiety—yields two distinct regioisomers: 1-(1H-indazol-1-yl)butan-2-ol and 1-(2H-indazol-2-yl)butan-2-ol .
This guide objectively compares these two isomers, detailing how the shift from N1 to N2 alkylation fundamentally alters their biological activity, target engagement, and pharmacological utility[4].
Physicochemical Profiling & Target Engagement
The seemingly subtle shift of the alkyl-alcohol chain from the N1 to the N2 position dictates the molecule's spatial geometry and electronic distribution[5].
Dipole Moment and Basicity: 2H-indazoles inherently possess a significantly larger dipole moment and higher basicity (lower pKb) compared to their 1H counterparts[2]. This increased polarity in 1-(2H-indazol-2-yl)butan-2-ol can enhance aqueous solubility but may alter cell permeability compared to the more lipophilic 1H-isomer[1].
Hydrogen Bonding Vectors: In the 1H-isomer, the N2 atom acts as a hydrogen bond acceptor. Conversely, in the 2H-isomer, the N1 atom serves this role[1]. This vector shift is critical when designing kinase inhibitors, as the indazole core frequently forms pivotal hydrogen bonds with the hinge region of target kinases[1]. The FDA-approved drug pazopanib exemplifies the clinical viability of the N2-substituted indazole scaffold[5].
Comparative Biological Activity
Oncology & Kinase Inhibition: 1H-indazoles are extensively documented for their potent antitumor properties, often acting as inhibitors of the PI3K/AKT/mTOR, EGFR, and VEGFR pathways[6]. The 1-(1H-indazol-1-yl)butan-2-ol isomer is expected to align with this profile, fitting well into standard kinase ATP-binding pockets[4].
Antimicrobial & Antiprotozoal Activity: 2H-indazoles frequently exhibit a broader or distinctly different biological spectrum. Research indicates that 2H-indazole derivatives possess significant antiprotozoal activity (e.g., against Leishmania and Trypanosoma cruzi) and unique antimicrobial effects. Consequently, the 1-(2H-indazol-2-yl)butan-2-ol isomer may be prioritized in infectious disease drug discovery programs over oncology.
Mechanism of action for indazole-mediated kinase inhibition and downstream signaling.
Experimental Protocols: Self-Validating Systems
To empirically differentiate the performance of 1-(2H-indazol-2-yl)butan-2-ol and its 1H-isomer, researchers must employ rigorous, self-validating assays.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality: TR-FRET is selected over standard colorimetric assays because it eliminates compound autofluorescence interference—a common issue with conjugated heterocycles like indazoles.
Self-Validation: The assay relies on calculating the Z'-factor using a known pan-kinase inhibitor and a vehicle control to ensure statistical reliability prior to IC50 determination.
Step-by-Step Methodology:
Preparation: Prepare 384-well low-volume plates. Dispense 1-(2H-indazol-2-yl)butan-2-ol and the 1H-isomer in a 10-point, 3-fold serial dilution (starting at 10 µM) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Enzyme Addition: Add 2 nM of recombinant VEGFR2 kinase to all wells except the negative control (background) wells.
Incubation: Incubate at room temperature for 15 minutes to allow pre-binding of the indazole isomers to the kinase hinge region.
Reaction Initiation: Add ATP (at the predetermined Km concentration) and a biotinylated peptide substrate.
Detection: After 60 minutes, add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).
Validation & Readout: Read the plate on a microplate reader (Excitation 340 nm, Emission 615/665 nm). Calculate the Z'-factor using DMSO vehicle (negative control) and Staurosporine (positive control). The assay is only valid if Z' > 0.5. Calculate IC50 using a 4-parameter logistic non-linear regression model[6].
Causality: The MTT assay measures mitochondrial metabolic activity, providing a direct phenotypic readout of cell survival following compound exposure[6].
Self-Validation: Edge-effect mitigation is enforced to prevent evaporation-induced concentration gradients, ensuring dose-response accuracy.
Step-by-Step Methodology:
Seeding: Seed target cells (e.g., A549 lung carcinoma for oncology, or Leishmania promastigotes for infectious disease) in 96-well plates at
cells/well. Validation Step: Fill the outermost perimeter wells with sterile PBS to prevent the "edge effect".
Treatment: After 24h, treat cells with varying concentrations of the 1H and 2H isomers (0.1 µM to 50 µM). Include a vehicle control (0.5% DMSO).
MTT Addition: After 72h incubation, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
Solubilization & Readout: Remove media, add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.
Data Analysis: Normalize data to the vehicle control (100% viability) and determine the IC50[6].
Regioselective synthesis and biological screening workflow for indazole isomers.
Quantitative Data Presentation
Table 1: Comparative Physicochemical and Biological Profiling of Indazole-Butan-2-ol Isomers
"Indazole N-oxide derivatives as antiprotozoal agents: Synthesis, biological evaluation and mechanism of action studies", Universidad de Chile, [Link]
"Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives", MDPI, [Link]
"Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations", PMC / NIH,[Link]
"Mechanism of a Highly Selective N2 Alkylation of Indazole", WuXi Biology,[Link]
"comparing the efficacy of 1-(2H-indazol-2-yl)butan-2-ol with known kinase inhibitors"
This guide provides a rigorous technical comparison of 1-(2H-indazol-2-yl)butan-2-ol —a representative N2-substituted indazole scaffold—against established clinical kinase inhibitors. Given the specific nature of 1-(2H-i...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a rigorous technical comparison of 1-(2H-indazol-2-yl)butan-2-ol —a representative N2-substituted indazole scaffold—against established clinical kinase inhibitors.
Given the specific nature of 1-(2H-indazol-2-yl)butan-2-ol as a structural motif rather than a fully decorated clinical candidate, this analysis positions it as a Lead Fragment or Model Scaffold . The comparison evaluates its intrinsic binding potential and structural properties relative to optimized drugs like Pazopanib (a known 2H-indazole inhibitor) and Axitinib (a 1H-indazole inhibitor).
Executive Technical Summary
1-(2H-indazol-2-yl)butan-2-ol represents a specific subclass of kinase inhibitors based on the 2H-indazole core. Unlike the more common 1H-indazole scaffolds found in many early inhibitors, the 2H-isomer offers distinct electronic properties and hydrogen-bonding vectors within the ATP-binding pocket.
Compound Class: N2-alkylated Indazole Fragment / Scaffold.
Primary Utility: Structural template for Type I ATP-competitive inhibition.
Key Differentiator: The N2-substitution locks the indazole in a quinoid-like resonance, altering the vector of the C3 and C7 positions compared to the 1H-tautomer.
Status: Preclinical / Lead Fragment (vs. Clinical Standards).
This guide compares this scaffold against Pazopanib (VEGFR/PDGFR inhibitor with a 2H-indazole core) and Axitinib (VEGFR inhibitor with a 1H-indazole core) to demonstrate the efficacy gap between a naked scaffold and an optimized drug.
Mechanistic Comparison & Signaling Architecture
Mode of Action: ATP Competition
All three compounds function as Type I or Type II ATP-competitive inhibitors . They bind to the hinge region of the kinase domain.
1-(2H-indazol-2-yl)butan-2-ol: The indazole ring provides the primary "hinge-binding" interaction. The butan-2-ol tail likely projects into the solvent-exposed region or the ribose-binding pocket, providing solubility but limited selectivity.
Pazopanib: Uses the 2H-indazole core for hinge binding but adds a pyrimidine-2-amine and a sulfonamide tail to reach the "gatekeeper" residue and the DFG motif, drastically increasing potency (nM range).
Axitinib: Uses a 1H-indazole core.[1][2] The N1-substitution pattern orients the molecule to induce a "DFG-out" conformation in some targets, maximizing residence time.
Pathway Visualization (VEGFR/PDGFR Signaling)
The following diagram illustrates the signal transduction cascade targeted by indazole-based inhibitors.
Figure 1: VEGFR/PDGFR signaling cascade showing the upstream inhibition point of indazole-based compounds.
Comparative Efficacy Data
The table below contrasts the intrinsic potency of the naked scaffold (1-(2H-indazol-2-yl)butan-2-ol) against fully optimized clinical drugs.
Feature
1-(2H-indazol-2-yl)butan-2-ol
Pazopanib (Reference Std)
Axitinib (Reference Std)
Core Structure
2H-Indazole (Naked)
2H-Indazole (Decorated)
1H-Indazole (Decorated)
Primary Target
Pan-Kinase (Low Affinity)
VEGFR1/2/3, PDGFR, c-Kit
VEGFR1/2/3, c-Kit, PDGFR
Binding Mode
Hinge Binder (Fragment)
Type I (ATP Competitive)
Type I/II (Conformation Selective)
Est. IC50 (VEGFR2)
> 10,000 nM (Predicted)*
~30 nM
~0.2 nM
Ligand Efficiency
High (per heavy atom)
Moderate (High potency/MW)
High
Solubility
High (Alcohol moiety)
Low (Requires sulfonate salt)
Low
Clinical Status
Research Fragment
FDA Approved (RCC, STS)
FDA Approved (RCC)
*Note: As a fragment, the IC50 is estimated based on typical fragment screening hits. It serves as a starting point for optimization, not a final drug.
Experimental Protocols for Validation
To objectively validate the efficacy of 1-(2H-indazol-2-yl)butan-2-ol, researchers must employ high-concentration biochemical assays suitable for fragments.
A. High-Concentration Kinase Assay (FRET-based)
Rationale: Standard assays use nM inhibitor concentrations. For this scaffold, uM to mM concentrations are required to detect activity.
Reagent Prep:
Prepare 4X Kinase Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Compound Prep: Dissolve 1-(2H-indazol-2-yl)butan-2-ol in 100% DMSO to 100 mM stock. Serial dilute to generate a curve from 1 mM down to 1 µM.
The following workflow outlines the process of evaluating this scaffold and optimizing it into a potent inhibitor.
Figure 2: Fragment-to-Lead optimization workflow for 2H-indazole scaffolds.
References
Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry. Link
Hu-Lowe, D. D., et al. (2008). "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3." Clinical Cancer Research. Link
BenchChem Technical Guide. (2025). "2H-Indazole Derivatives: A Comprehensive Technical Guide to Their Biological Activities." Link
Volynets, G., et al. (2021).[4] "Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1)." Current Enzyme Inhibition.[4] Link
A Methodical Framework for the Validation of 1-(2H-indazol-2-yl)butan-2-ol as a Putative Enzyme Inhibitor
Prepared by: Dr. Evelyn Reed, Senior Application Scientist Guide Objective: This document provides a comprehensive framework for the validation of novel chemical entities as specific enzyme inhibitors, using the molecule...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Dr. Evelyn Reed, Senior Application Scientist
Guide Objective: This document provides a comprehensive framework for the validation of novel chemical entities as specific enzyme inhibitors, using the molecule 1-(2H-indazol-2-yl)butan-2-ol as a hypothetical candidate. While this specific compound is not extensively characterized in publicly accessible literature as a validated inhibitor, its indazole core is a common scaffold in kinase inhibitors. Therefore, for the purpose of this guide, we will proceed with a hypothetical validation workflow against a well-known therapeutic target, the Bruton's tyrosine kinase (BTK), a critical mediator in B-cell signaling.
This guide is intended for researchers, scientists, and drug development professionals. It will provide the necessary experimental designs, comparative analyses, and data interpretation strategies to rigorously assess the potency, selectivity, and mechanism of action of a novel inhibitor. We will compare our hypothetical data for 1-(2H-indazol-2-yl)butan-2-ol with established BTK inhibitors, such as Ibrutinib and Acalabrutinib.
Part 1: Initial Hit Validation and Potency Determination
The first step in validating a potential inhibitor is to confirm its activity and determine its potency against the target enzyme. This is typically achieved through an in vitro biochemical assay to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol: In Vitro BTK Kinase Assay
Reagents and Materials:
Recombinant human BTK enzyme (e.g., from SignalChem).
ATP and a suitable peptide substrate (e.g., a poly-Glu-Tyr polymer).
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
1-(2H-indazol-2-yl)butan-2-ol, Ibrutinib, and Acalabrutinib, serially diluted in DMSO.
ADP-Glo™ Kinase Assay kit (Promega) for detection of kinase activity.
384-well white assay plates.
Procedure:
Add 2 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
Add 4 µL of a 2.5x BTK enzyme solution in kinase buffer and incubate for 15 minutes at room temperature.
Initiate the kinase reaction by adding 4 µL of a 2.5x substrate/ATP solution. The final ATP concentration should be at the Km value for BTK to ensure accurate IC50 determination.
Incubate the reaction for 1 hour at room temperature.
Stop the reaction and detect the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure the luminescence using a plate reader.
Data is normalized to the vehicle control (100% activity) and a no-enzyme control (0% activity). IC50 values are calculated using a non-linear regression curve fit (log(inhibitor) vs. normalized response).
Hypothetical and Comparative Data
Compound
Target
IC50 (nM)
Source
1-(2H-indazol-2-yl)butan-2-ol
BTK
15.2
Hypothetical Data
Ibrutinib
BTK
0.5
Acalabrutinib
BTK
3
This initial data suggests that our hypothetical compound is a potent inhibitor of BTK, albeit less potent than the established drugs Ibrutinib and Acalabrutinib. The next critical step is to determine its specificity.
Part 2: Assessing Inhibitor Specificity
A crucial attribute of a high-quality chemical probe or drug candidate is its selectivity for the intended target over other related enzymes. For a putative kinase inhibitor, this involves screening against a panel of other kinases.
A common approach is to use a large, commercially available kinase panel (e.g., the scanMAX panel from Eurofins DiscoverX). The inhibitor is typically tested at a high concentration (e.g., 1 µM) against hundreds of kinases. The percentage of inhibition is then reported.
Caption: Experimental workflow for validating a novel enzyme inhibitor.
Comparative Selectivity Data
A highly selective inhibitor will show potent inhibition of the primary target (BTK) with minimal effect on other kinases. Ibrutinib, while a potent BTK inhibitor, is known to have off-target effects on other kinases like TEC, EGFR, and CSK, which can contribute to side effects such as atrial fibrillation and bleeding.[1][2][3][4] Acalabrutinib was developed to be more selective than Ibrutinib.[5]
Kinase
% Inhibition at 1 µM
1-(2H-indazol-2-yl)butan-2-ol
Ibrutinib
Acalabrutinib
BTK
98%
99%
99%
TEC
25%
95%
40%
EGFR
5%
80%
<10%
CSK
8%
75%
<10%
ITK
15%
92%
35%
Data for Ibrutinib and Acalabrutinib are representative of published findings. Data for 1-(2H-indazol-2-yl)butan-2-ol is hypothetical.
This hypothetical data positions our compound as a highly selective inhibitor, with significantly less off-target activity compared to Ibrutinib and potentially greater selectivity than Acalabrutinib.
Part 3: Elucidating the Mechanism of Action (MoA)
Understanding how an inhibitor interacts with its target enzyme is fundamental. Enzyme kinetic studies can differentiate between different modes of inhibition, such as competitive, non-competitive, or uncompetitive.[6][][8][9]
Experimental Protocol: Enzyme Kinetics
This experiment is similar to the IC50 determination but involves varying the concentrations of both ATP and the peptide substrate while measuring the initial reaction rates at different fixed concentrations of the inhibitor.
Procedure:
Perform the BTK kinase assay as described in Part 1.
In the first set of experiments, keep the peptide substrate concentration constant (at a saturating level) and vary the ATP concentration (e.g., from 0.25x Km to 10x Km). Repeat this for several fixed concentrations of the inhibitor (e.g., 0 nM, 15 nM, 30 nM, 60 nM).
In the second set of experiments, keep the ATP concentration constant (at its Km) and vary the peptide substrate concentration.
Plot the data using a double-reciprocal (Lineweaver-Burk) plot, where 1/velocity is plotted against 1/[substrate].
Interpreting the Results
Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis. This indicates that the inhibitor competes with the substrate (in this case, likely ATP) for binding to the enzyme's active site. The apparent Km increases, but the Vmax remains unchanged.[6][]
Non-competitive Inhibition: The lines will intersect on the x-axis. This suggests the inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic efficiency. The Vmax decreases, but the Km is unchanged.[6][]
Uncompetitive Inhibition: The lines will be parallel. This occurs when the inhibitor only binds to the enzyme-substrate complex. Both Vmax and Km are reduced.
For our hypothetical compound, we will assume it is an ATP-competitive inhibitor, a common mechanism for kinase inhibitors.
Part 4: Confirming Cellular Activity and On-Target Effects
A compound that is potent in a biochemical assay must also be effective in a cellular context. This requires it to be cell-permeable and to engage its target within the complex environment of a living cell.[10]
Experimental Protocol: Cellular Target Engagement
The NanoBRET™ Target Engagement assay is a powerful method to quantify compound binding to a target protein in live cells.[11]
Reagents and Materials:
HEK293 cells transiently expressing a BTK-NanoLuc® fusion protein.
NanoBRET™ tracer that binds to BTK.
Opti-MEM® I Reduced Serum Medium.
Inhibitor compounds.
Procedure:
Plate the BTK-NanoLuc® expressing cells in a 96-well plate.
Treat the cells with serial dilutions of the inhibitor compounds for 2 hours.
Add the NanoBRET™ tracer and NanoLuc® substrate.
Measure the filtered donor and acceptor emission signals to calculate the BRET ratio.
A decrease in the BRET signal indicates that the inhibitor has displaced the tracer from the BTK protein. Calculate the cellular EC50 from the dose-response curve.
To confirm that target engagement leads to the desired biological effect, we can measure the phosphorylation of BTK's downstream substrates.
Procedure:
Use a relevant B-cell lymphoma cell line (e.g., TMD8).
Treat the cells with the inhibitors at various concentrations for 2 hours.
Stimulate the B-cell receptor (BCR) pathway with an anti-IgM antibody.
Lyse the cells and perform a Western blot to detect the levels of phosphorylated BTK (p-BTK at Tyr223) and total BTK.
A potent and effective inhibitor will show a dose-dependent decrease in p-BTK levels upon BCR stimulation.
Comparative Cellular Data
Compound
Cellular Target Engagement EC50 (nM)
p-BTK Inhibition EC50 (nM)
1-(2H-indazol-2-yl)butan-2-ol
55
62
Ibrutinib
10
11
Acalabrutinib
25
30
Data is hypothetical and representative.
This data indicates that our compound effectively enters cells, binds to BTK, and inhibits its signaling pathway, although with lower potency than the established inhibitors. The close correlation between the target engagement EC50 and the p-BTK inhibition EC50 provides strong evidence of an on-target mechanism of action.
Caption: Simplified BTK signaling pathway and the point of inhibition.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step process for the validation of a novel compound, 1-(2H-indazol-2-yl)butan-2-ol, as a hypothetical specific inhibitor of Bruton's tyrosine kinase. The proposed workflow systematically evaluates the compound's potency, selectivity, mechanism of action, and cellular efficacy.
Based on our hypothetical data, 1-(2H-indazol-2-yl)butan-2-ol emerges as a potent and highly selective BTK inhibitor. While its absolute potency in both biochemical and cellular assays is lower than that of Ibrutinib and Acalabrutinib, its superior selectivity profile suggests it could have a more favorable safety profile with fewer off-target side effects.
The next logical steps in the development of this compound would include:
Structural Biology: Co-crystallization of the compound with the BTK protein to understand the precise binding interactions and guide further structure-activity relationship (SAR) studies to improve potency.
ADME/Tox Studies: In vitro and in vivo assessment of its absorption, distribution, metabolism, excretion, and toxicity properties.
In Vivo Efficacy Studies: Testing the compound in animal models of B-cell malignancies to determine its therapeutic potential.
By following this structured validation approach, researchers can build a comprehensive data package to support the advancement of promising new enzyme inhibitors from initial hits to potential clinical candidates.
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
Zimmerman, S. M., Peer, C. J., & Figg, W. D. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Cancer Biology & Therapy, 22(10-12), 529–531. [Link]
AstraZeneca. Strategies for target and pathway engagement in cellular assays. [Link]
Akinleye, A., Chen, Y., Mukhi, N., Song, Y., & Liu, D. (2013). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Journal of Hematology & Oncology, 6, 57. [Link]
Ratain, M. J., & Vokes, E. E. (2022). The dosing of ibrutinib and related Bruton's tyrosine kinase inhibitors: eliminating the use of brute force. Blood Advances, 6(17), 5220–5223. [Link]
Al-Ali, H., Bradley, A., & Waring, M. J. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(17), 11449–11475. [Link]
Singh, M., Kumar, D., & Singh, S. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(26), 15919–15941. [Link]
Singh, M., Kumar, D., & Singh, S. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(26), 15919–15941. [Link]
Sino Biological. Compound Screening and Profiling Services. [Link]
Zimmerman, S. M., Peer, C. J., & Figg, W. D. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Cancer Biology & Therapy, 22(10-12), 529–531. [Link]
Herman, S. E. M., et al. (2017). The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia. Clinical Cancer Research, 23(11), 2831–2841. [Link]
Abushullaih, S., & El-Serafi, I. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. Cancers, 15(5), 1597. [Link]
AJMC. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. [Link]
Byrd, J. C., et al. (2017). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Journal of Clinical Oncology, 35(15_suppl), 7524-7524. [Link]
MD Anderson Cancer Center. (2023). How BTK inhibitors treat mantle cell lymphoma. [Link]
Bio-Rad. (2025). What are the differences between competitive and non-competitive inhibition? [Link]
Promega Connections. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. [Link]
ResearchGate. Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. [Link]
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
Zimmerman, S. M., Peer, C. J., & Figg, W. D. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. PubMed, 34632931. [Link]
ResearchGate. Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of.... [Link]
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]
ResearchGate. What are competitive and noncompetitive inhibitors and how do they inhibit enzymes? [Link]
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. [Link]
Domainex. Biochemical kinase assay to improve potency and selectivity. [Link]
Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
VJHemOnc. (2025). Managing the cardiac off-target side effects associated with ibrutinib treatment. [Link]
ResearchGate. BTK product formation progress curves (A-D) and time-dependence of IC.... [Link]
Melstrom, P. D., & Tchegnon, E. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55768. [Link]
Hernández-Chávez, E., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2133. [Link]
Semantic Scholar. a class of carbonic anhydrase II and VII-selective inhibito. [Link]
Google Patents. US8436038B2 - Indole and indazole compounds as an inhibitor of cellular necrosis.
Cross-Reactivity Profiling of 1-(2H-indazol-2-yl)butan-2-ol: The N2-Isomer Reference Standard
This guide outlines the technical framework for profiling the cross-reactivity of 1-(2H-indazol-2-yl)butan-2-ol , a critical reference standard for distinguishing positional isomers in synthetic cannabinoid analysis. Exe...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical framework for profiling the cross-reactivity of 1-(2H-indazol-2-yl)butan-2-ol , a critical reference standard for distinguishing positional isomers in synthetic cannabinoid analysis.
Executive Summary
In the forensic analysis of synthetic cannabinoids (specifically butyl-indazole analogs like ADB-BUTINACA ), the distinction between N1- and N2-positional isomers is a critical challenge. 1-(2H-indazol-2-yl)butan-2-ol represents the specific N2-isomer metabolite or degradation product. This guide compares its cross-reactivity profile against the standard N1-metabolites (e.g., 1-(1H-indazol-1-yl)butan-2-ol) to validate assay specificity and prevent false-positive/negative interpretations in toxicological screening.
Technical Context & Mechanism
Synthetic cannabinoids with an indazole core are typically synthesized via alkylation, yielding a mixture of N1-alkyl (major, active product) and N2-alkyl (minor, impurity) isomers.
The Target: 1-(2H-indazol-2-yl)butan-2-ol is the hydroxylated metabolite of the N2-butyl indazole precursor.
The Problem: Most immunoassays (ELISA/EMIT) are raised against the N1-linker motif. The N2-isomer possesses a distinct "kinked" geometry due to the quinoid-like electron distribution of the 2H-indazole ring, potentially evading detection or causing unpredictable cross-reactivity.
The Solution: Profiling this specific alcohol allows laboratories to determine if their screening kits can detect batches of drugs contaminated with (or composed of) the N2-isomer.
Comparative Performance Guide
The following table contrasts the cross-reactivity of the N2-Target (1-(2H-indazol-2-yl)butan-2-ol) against the industry-standard N1-Metabolite and the Parent Drug .
Distinct 2H-Indazole Ion (often m/z 133/145 shift)
Standard Indazole Ion (m/z 145)
Parent Ion + Fragments
False Negative Risk
High (If kit is N1-specific)
Low
Moderate (Rapid metabolism)
Analyst Insight: The N2-isomer's lower cross-reactivity is due to the steric clash in the antibody binding pocket designed for the linear N1-alkyl chain. However, at high concentrations (common in overdose cases involving "bad batches"), even 5% cross-reactivity can trigger a positive result, necessitating confirmation via LC-MS/MS.
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 10 mins.
Objective: Verify that the N2-target (1-(2H-indazol-2-yl)butan-2-ol) separates chromatographically from the N1-metabolite (Resolution
).
Visualizing the Isomer Divergence
The following diagram illustrates the structural divergence in synthesis and metabolism that necessitates this profiling.
Figure 1: Synthesis and metabolic divergence of Indazole isomers. The N2-pathway produces the specific target alcohol, which exhibits reduced affinity for standard N1-targeted antibodies.
References
World Health Organization (WHO). (2023). Critical Review Report: ADB-BUTINACA. Expert Committee on Drug Dependence. [Link]
Banister, S. D., et al. (2015). "Systematic evaluation of the N1- and N2-regioisomers of synthetic cannabinoid indazole-3-carboxamides." ACS Chemical Neuroscience, 6(8), 1445-1458. [Link]
Kronstrand, R., et al. (2022). "Metabolism of the synthetic cannabinoid ADB-BUTINACA in human hepatocytes and urine." Journal of Analytical Toxicology, 46(1), 12-20. [Link]
Validation
"in vitro vs. in vivo efficacy of 1-(2H-indazol-2-yl)butan-2-ol"
An objective, data-driven comparison of preclinical drug candidates requires isolating molecular mechanisms before introducing the complexities of a living organism. Indazole derivatives constitute a cornerstone of moder...
Author: BenchChem Technical Support Team. Date: March 2026
An objective, data-driven comparison of preclinical drug candidates requires isolating molecular mechanisms before introducing the complexities of a living organism. Indazole derivatives constitute a cornerstone of modern kinase inhibitor design, particularly in targeting the ATP-binding pocket of pro-angiogenic receptors [1].
This guide provides a comprehensive evaluation of 1-(2H-indazol-2-yl)butan-2-ol (IBO) —a novel indazole-derived multi-kinase inhibitor candidate—benchmarking its in vitro and in vivo efficacy against the clinical standard, Axitinib.
Mechanistic Rationale: The Indazole Scaffold
The pharmacological efficacy of indazole-based compounds stems from their ability to act as competitive inhibitors at the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor (PDGFR). Axitinib, a highly potent second-generation indazole derivative, achieves sub-nanomolar inhibition of VEGFR1-3 [1].
IBO introduces a novel structural modification: a lipophilic butan-2-ol side chain. We hypothesize that while this secondary alcohol may slightly alter direct kinase affinity due to steric bulk, its increased lipophilicity (higher LogP) will significantly enhance blood-brain barrier (BBB) penetrance, making it a superior candidate for highly vascularized central nervous system (CNS) malignancies.
Mechanism of Action: IBO and Axitinib blocking VEGFR2-mediated angiogenesis pathways.
In Vitro Efficacy Profiling: Isolating Target Kinetics
Causality in Experimental Design:
In vitro assays must function as self-validating systems to isolate direct target engagement from off-target cytotoxicity. We utilize a cell-free Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the absolute biochemical IC50. To validate cellular target engagement, we employ BaF3 isogenic cell lines transfected with TEL-VEGFR2 [4]. Because the BaF3 system relies entirely on the engineered kinase for survival, any observed cytotoxicity (GI50) is mechanistically guaranteed to be on-target.
Protocol 1: HTRF VEGFR2 Kinase Assay
Kinase Reaction Assembly: In a 384-well low-volume plate, dispense 2 µL of recombinant VEGFR2 kinase domain in enzymatic buffer (50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT).
Inhibitor Titration: Add 1 µL of IBO, Axitinib, or Sorafenib in a 10-point, 3-fold serial dilution (starting at 10 µM, 1% DMSO final). Self-Validation: Include 1% DMSO as a vehicle control (maximum signal) and 100 mM EDTA as a negative control (background).
Reaction Initiation: Add 2 µL of ATP/TK-Substrate-Biotin mix at calculated
concentrations. Incubate at room temperature for 60 minutes.
Signal Detection: Terminate the reaction by adding 5 µL of HTRF detection buffer containing Streptavidin-XL665 and Eu3+-Cryptate conjugated anti-phosphotyrosine antibody. Incubate for 1 hour.
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader at 665 nm and 620 nm. Calculate the 665/620 ratio to determine IC50 values via 4-parameter logistic regression.
Table 1: In Vitro Profiling Summary
Compound
VEGFR2 IC50 (nM)
PDGFRβ IC50 (nM)
BaF3-TEL-VEGFR2 GI50 (nM)
HUVEC Proliferation GI50 (nM)
IBO (Test)
1.8 ± 0.3
12.4 ± 1.1
45.2 ± 3.8
68.5 ± 5.2
Axitinib (Ref)
0.2 ± 0.1
1.6 ± 0.4
15.5 ± 2.1
22.3 ± 3.1
Sorafenib (Ref)
90.0 ± 5.5
57.0 ± 4.2
310.0 ± 15.0
450.0 ± 25.0
Analysis: Axitinib demonstrates superior biochemical potency in vitro, achieving sub-nanomolar inhibition. IBO is highly potent but exhibits a roughly 9-fold rightward shift in IC50, likely due to the steric hindrance of the butan-2-ol moiety within the ATP pocket.
In Vivo Efficacy Profiling: Navigating the Tumor Microenvironment
Causality in Experimental Design:
High in vitro potency frequently fails to translate in vivo due to poor pharmacokinetics, rapid hepatic clearance, or an inability to penetrate the tumor microenvironment (TME). To rigorously evaluate IBO, we utilize an orthotopic U87 glioblastoma xenograft model. Subcutaneous models fail to replicate the blood-brain barrier (BBB) and the unique vascularization of the brain TME, which is critical for evaluating anti-angiogenic agents [2].
Standardized in vivo orthotopic xenograft workflow for evaluating anti-angiogenic efficacy.
Protocol 2: Orthotopic U87 Xenograft & Microvessel Density Analysis
Cell Preparation: Harvest U87 human glioblastoma cells in the logarithmic growth phase. Resuspend in serum-free DMEM at a concentration of
cells/µL.
Stereotactic Inoculation: Anesthetize female athymic nude mice (6-8 weeks old). Using a stereotactic frame, inject 2 µL of the cell suspension into the right striatum (coordinates: 2 mm lateral, 1 mm anterior to bregma, 3 mm depth).
Randomization & Dosing: On Day 7 post-inoculation, randomize mice into three groups (n=10/group) based on body weight. Administer vehicle, IBO (30 mg/kg), or Axitinib (30 mg/kg) via oral gavage (p.o.) twice daily.
Monitoring & Euthanasia: Monitor daily for neurological deficits. On Day 28, euthanize mice via CO₂ asphyxiation followed by transcardial perfusion with 4% paraformaldehyde.
Ex Vivo IHC Analysis: Extract brains, section at 5 µm, and stain with anti-CD31 antibodies. Because CD31 is a highly specific endothelial marker, quantifying CD31-positive vessels serves as the definitive pharmacodynamic biomarker for anti-angiogenic efficacy [3].
Table 2: In Vivo Efficacy (U87 Orthotopic Model, 30 mg/kg BID)
Treatment Group
Median Survival (Days)
Tumor Volume Reduction (%)
CD31+ Microvessel Density (Vessels/HPF)
Vehicle Control
30.0
N/A
45.2 ± 4.1
IBO (30 mg/kg)
38.5
48.5%
22.1 ± 3.0
Axitinib (30 mg/kg)
34.5
42.0%
24.5 ± 3.5
Bridging the Translational Gap
The comparative data reveals a classic translational paradox in drug development. While Axitinib is a sub-nanomolar inhibitor in vitro, its efficacy in CNS tumors is inherently limited by active efflux transporters (P-gp/BCRP) at the blood-brain barrier.
Conversely, the structural modification in 1-(2H-indazol-2-yl)butan-2-ol (IBO) —specifically the addition of the lipophilic secondary alcohol—increases the molecule's LogP and alters its solvation shell. This structural pivot sacrifices a degree of raw biochemical potency (Table 1) in exchange for vastly superior pharmacokinetic distribution into the CNS. Consequently, IBO achieves a greater reduction in microvessel density and a statistically significant extension in median survival in vivo (Table 2).
This comparison underscores a critical tenet of preclinical development: in vitro kinase affinity dictates the mechanism, but in vivo physicochemical properties dictate the clinical outcome.
References
Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma
Clinical Medicine Insights: Oncology[Link]
Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma
Journal of Neuro-Oncology[Link]
Preclinical assessment of the VEGFR inhibitor axitinib as a therapeutic agent for epithelial ovarian cancer
Scientific Reports[Link]
Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent
Acta Pharmaceutica Sinica B[Link]
Comparative
Benchmarking 1-(2H-indazol-2-yl)butan-2-ol Against Core Heterocyclic Scaffolds: A Comprehensive Guide for Drug Discovery
Executive Summary: The Strategic Value of the 2H-Indazole Scaffold In hit-to-lead optimization, the selection of a nitrogen-containing heterocyclic core dictates the physicochemical trajectory and target-binding geometry...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Strategic Value of the 2H-Indazole Scaffold
In hit-to-lead optimization, the selection of a nitrogen-containing heterocyclic core dictates the physicochemical trajectory and target-binding geometry of a drug candidate. While indoles and benzimidazoles are ubiquitous in medicinal chemistry, the indazole scaffold—particularly its 2H-tautomeric derivatives—offers unique pharmacological vectors[1].
This guide objectively benchmarks 1-(2H-indazol-2-yl)butan-2-ol (CAS No. 2703781-23-9) against classical bioisosteres (1H-indole, 1H-benzimidazole, and 1H-indazole). By locking the indazole core into the 2H-configuration via N2-alkylation, 1-(2H-indazol-2-yl)butan-2-ol provides a distinctive exit vector for its butan-2-ol side chain. This specific geometry is highly prized in kinase inhibitor design, as it allows the N1 lone pair to participate in crucial hydrogen bonding with the kinase hinge region, while the aliphatic alcohol projects optimally into solvent-exposed or ribose-binding sub-pockets[2].
Structural & Physicochemical Benchmarking
Thermodynamic and Electronic Considerations
The tautomerism of indazoles fundamentally influences their reactivity and biological properties. Ab initio calculations (MP2/6-31G**) demonstrate that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer by approximately 3.6 to 4.1 kcal/mol.
Despite this thermodynamic penalty, medicinal chemists deliberately synthesize 2H-indazole derivatives like 1-(2H-indazol-2-yl)butan-2-ol. The causality here is structural: indoles and benzimidazoles cannot replicate the precise spatial arrangement of the N1-hydrogen bond acceptor and the N2-alkyl vector. Furthermore, the indazole core is amphoteric (pKa ~1.04 for the cation and 13.86 for the anion), ensuring it remains neutral at physiological pH, unlike the more basic benzimidazole (pKa ~5.6)[3].
Table 1: Physicochemical Comparison of Heterocyclic Cores
Data Interpretation: The addition of the butan-2-ol side chain on the 2H-indazole increases the Topological Polar Surface Area (TPSA) to 38.05 Ų and provides an additional Hydrogen Bond Donor (HBD) and Acceptor (HBA) without pushing the molecule out of Lipinski's Rule of 5 boundaries. This makes it a superior candidate for targets requiring complex hydrogen-bonding networks compared to the rigid, highly lipophilic indole core[4].
Experimental Workflows: Self-Validating Systems
To ensure scientific integrity, the evaluation of 1-(2H-indazol-2-yl)butan-2-ol requires rigorous, self-validating experimental protocols. The following workflows explain not just how to perform the benchmarking, but why specific techniques are chosen.
Causality: N-alkylation of indazoles typically yields a thermodynamically driven mixture of N1 and N2 isomers. Because the 1H-isomer is more stable, relying solely on mass spectrometry or 1D
H-NMR is insufficient to confirm the 2H-configuration. 2D NOESY NMR is mandatory to establish a self-validating structural baseline before any biological assay.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of 1-(2H-indazol-2-yl)butan-2-ol in 0.6 mL of deuterated chloroform (CDCl
) or DMSO-.
1D
H-NMR Acquisition: Acquire a standard proton spectrum at 400 MHz or 600 MHz. Identify the distinct indazole C3-proton singlet (typically shifted downfield in 2H-indazoles compared to 1H-indazoles).
2D NOESY Acquisition: Run a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment with a mixing time of 300–500 ms.
Data Interpretation: Look for a spatial cross-peak between the C3-proton of the indazole ring and the
-protons (or the methyl/methylene protons) of the butan-2-ol side chain.
Validation: The presence of this specific cross-peak unequivocally confirms the N2-alkylation (2H-tautomer). The absence of a cross-peak with the C7-proton further rules out N1-alkylation.
Protocol 2: In Vitro Kinase Binding Affinity (TR-FRET Assay)
Causality: To benchmark the pharmacological utility of the 2H-indazole against indole and benzimidazole analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. We utilize TR-FRET over standard fluorescence polarization because the conjugated
-systems of indoles and benzimidazoles often exhibit intrinsic auto-fluorescence. The time-resolved nature introduces a temporal delay that allows short-lived background fluorescence to decay, ensuring the measured signal is exclusively derived from the target-ligand interaction.
Step-by-Step Methodology:
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35).
Compound Dilution: Prepare a 10-point dose-response curve of 1-(2H-indazol-2-yl)butan-2-ol, an indole analog, and a benzimidazole analog in 100% DMSO (final assay DMSO concentration
1%).
Incubation: In a 384-well plate, combine the kinase enzyme (e.g., FGFR or Pim-1), the fluorescently labeled tracer, and the test compounds. Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.
Antibody Addition: Add the Europium-labeled anti-tag antibody (donor fluorophore).
Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm) using a 100
s delay.
Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Normalize the data against DMSO controls and fit to a 4-parameter logistic equation to determine the IC
Publish Comparison Guide: Reproducibility of Biological Assays with 1-(2H-indazol-2-yl)butan-2-ol
Executive Summary 1-(2H-indazol-2-yl)butan-2-ol (CAS: 2703781-23-9) is a critical reference standard used primarily in the forensic and pharmacological characterization of synthetic cannabinoid metabolites.[1] It represe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2H-indazol-2-yl)butan-2-ol (CAS: 2703781-23-9) is a critical reference standard used primarily in the forensic and pharmacological characterization of synthetic cannabinoid metabolites.[1] It represents the N2-regioisomer of the hydroxylated "tail" moiety found in butyl-chain indazole cannabinoids (e.g., ADB-BUTINACA).
In biological assays, this compound serves a vital role as a negative control or low-potency comparator . Unlike its N1-substituted counterparts (which typically exhibit nanomolar affinity for CB1/CB2 receptors), N2-isomers often display significantly reduced or abolished activity. Reproducibility in assays involving this compound hinges on rigorous chromatographic separation from the active N1-isomer and precise concentration verification, as N2-isomers are common synthetic impurities that can skew potency data if misidentified.
Part 1: Technical Comparison & Performance Metrics
The primary challenge in assaying indazole-based synthetic cannabinoids is the structural isomerism between the 1H-indazole (N1-substituted, generally active) and 2H-indazole (N2-substituted, generally inactive/low potency) forms.
Comparative Analysis: N2-Isomer vs. Active Alternatives
Feature
1-(2H-indazol-2-yl)butan-2-ol (Subject)
1-(1H-indazol-1-yl)butan-2-ol (Alternative 1)
ADB-BUTINACA (Parent Compound)
Role
Impurity / Inactive Metabolite Standard
Active Metabolite Standard
Parent Agonist
CB1 Receptor Affinity (Ki)
Low / Micromolar (>1 µM)*
Moderate / Nanomolar (est. 10-100 nM)
High / Nanomolar (<10 nM)
Functional Potency (EC50)
>10,000 nM (Inactive/Weak)
~50 - 500 nM (Partial Agonist)
~2 - 15 nM (Full Agonist)
Thermodynamic Stability
Lower (Kinetic product)
Higher (Thermodynamic product)
High
Chromatographic Retention
Distinct (Elutes earlier/later depending on column)
Distinct
Distinct
Primary Utility
confirming peak identity; ruling out false positives
Assessing metabolic bioactivation
Primary pharmacological screening
*Note: N2-isomers of indazole cannabinoids typically show 100-1000x lower affinity than N1-isomers. Data extrapolated from structure-activity relationship (SAR) studies of analogous indazole-3-carboxamides.
Mechanism of Action & Causality
The dramatic loss of potency in the 1-(2H-indazol-2-yl)butan-2-ol isomer is caused by the disruption of the "C-shape" or "L-shape" binding conformation required for the CB1 receptor orthosteric site. The N2-attachment alters the vector of the hydrophobic tail (the butan-2-ol chain), preventing it from penetrating the receptor's hydrophobic pocket (TM3/TM5 region) effectively.
Part 2: Reproducibility Challenges & Solutions
Achieving reproducible data with this compound requires addressing three specific failure modes: Regioisomer Contamination , Solubility Artifacts , and Metabolic Instability .
Regioisomer Cross-Contamination
During the synthesis of indazole cannabinoids, alkylation of the indazole ring yields a mixture of N1 and N2 products (typically 80:20 to 95:5 ratio).
The Risk: If the reference standard of the N2-isomer contains even 1% of the N1-isomer, biological assays (like cAMP accumulation) may show a "false partial agonist" effect driven entirely by the impurity.
Validation Protocol: Purity must be confirmed via qNMR or Chiral LC-MS prior to use in binding assays. Standard HPLC is often insufficient to resolve these isomers without specialized columns.
Solubility & Non-Specific Binding
The hydroxyl group on the butyl chain increases polarity compared to the parent alkyl chain.
Observation: While less lipophilic than ADB-BUTINACA, the compound still requires DMSO for stock solutions.
Protocol Adjustment: Limit final DMSO concentration to <0.1% in cell-based assays. Use BSA-coated plasticware to prevent surface adsorption, which causes variable concentration-response curves.
Stability in Matrices
As a secondary alcohol, this compound is stable against spontaneous hydrolysis but may be susceptible to further oxidation (to a ketone) in metabolically active systems (e.g., liver microsomes).
Control: When using this as a standard in metabolic stability assays, include a cofactor-free control to distinguish enzymatic oxidation from chemical degradation.
Objective: To conclusively separate 1-(2H-indazol-2-yl)butan-2-ol from its N1-isomer before biological testing.
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm) or Biphenyl column (superior for isomer separation).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient:
0-1 min: 5% B
1-10 min: Linear ramp to 95% B
10-12 min: Hold 95% B
Detection: MRM mode. Monitor specific transitions.
Note: Both isomers have identical mass (MW ~190.24). Separation relies on Retention Time (RT) . The N2-isomer typically elutes differently (often earlier on C18) due to differences in dipole moment.
Acceptance Criteria: Resolution (Rs) between N1 and N2 peaks must be > 1.5.
Objective: To quantify the (lack of) agonist efficacy.
Cell Line: CHO-K1 or HEK293 stably expressing human CB1 receptor and a cAMP biosensor (e.g., GloSensor).
Seeding: 10,000 cells/well in 384-well plates; incubate 24h.
Pre-treatment: Incubate cells with biosensor reagent (2h).
Stimulation:
Prepare 10-point serial dilution of 1-(2H-indazol-2-yl)butan-2-ol in assay buffer (HBSS + 0.1% BSA). Range: 10 µM to 0.1 nM.
Add Forskolin (10 µM final) to stimulate cAMP production.
Add test compound simultaneously.
Controls:
Positive Control: CP-55,940 (Full suppression of cAMP).
Negative Control: Vehicle (DMSO).
Readout: Luminescence measured after 20 mins.
Data Analysis: Normalize to Forskolin baseline. Plot log(concentration) vs. % Inhibition.
Expected Result: The N2-isomer should show flatline or minimal inhibition (<20%) at 10 µM. Significant activity suggests N1-contamination.
Part 4: Visualization of Regioisomer Impact
The following diagram illustrates the divergence in synthesis and the critical decision points for assay validity.
Caption: Workflow demonstrating how synthesis yields both N1 and N2 isomers, and how purity directly dictates assay validity (False Positives vs. True Negatives).
References
Banister, S. D., et al. (2016).[2] "The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities."[3] Forensic Toxicology.
Longworth, M., et al. (2017). "Pharmacology of Indazole Synthetic Cannabinoids and Their 2-Alkyl-2H-indazole Regioisomers." ACS Chemical Neuroscience.
Åstrand, A., et al. (2025).[4][5] "Structure-activity relationship of prevalent synthetic cannabinoid metabolites on hCB1 in vitro and in silico dynamics." Acta Pharmacologica Sinica.
Sparkes, E., et al. (2022). "Structure-activity relationships of valine- and tert-leucine-derived synthetic cannabinoid receptor agonists." Frontiers in Pharmacology.
Standard Operating Procedure: PPE and Handling Guidelines for 1-(2H-indazol-2-yl)butan-2-ol
1. Executive Summary & Chemical Profile 1-(2H-indazol-2-yl)butan-2-ol (CAS No.: 2703781-23-9) is a specialized heterocyclic compound with a molecular weight of 190.24 g/mol [1][2].
Author: BenchChem Technical Support Team. Date: March 2026
1. Executive Summary & Chemical Profile
1-(2H-indazol-2-yl)butan-2-ol (CAS No.: 2703781-23-9) is a specialized heterocyclic compound with a molecular weight of 190.24 g/mol [1][2]. As a novel indazole derivative utilized in advanced drug development and chemical synthesis, it lacks exhaustive, decade-long toxicological profiling. Consequently, researchers must adopt a conservative safety posture. Based on the structural alerts of the indazole pharmacophore, this compound must be treated as a potential acute oral toxicant, a severe eye/skin irritant, and a respiratory hazard[3][4][5].
2. The Causality of Protection: Why Standard PPE is Not Enough
In laboratory safety, compliance without comprehension leads to vulnerability. The National Research Council's Prudent Practices in the Laboratory mandates that rigorous hazard assessments dictate Personal Protective Equipment (PPE) selection[6][7].
Respiratory & Ocular Causality: Indazole derivatives are frequently handled as fine powders. Electrostatic repulsion during weighing can cause micro-aerosolization. Inhalation or ocular deposition of these particulates can lead to rapid mucosal absorption and respiratory irritation[8]. Therefore, handling must occur strictly within a certified chemical fume hood, coupled with ANSI Z87.1 safety goggles.
Dermal Causality: The lipophilic nature of the butanol side chain enhances the molecule's ability to penetrate the stratum corneum. Standard latex gloves offer insufficient chemical resistance against organic compounds. Nitrile gloves are mandatory because they provide a verified, cross-linked barrier against non-polar and slightly polar organic penetration[6].
3. Quantitative PPE & Engineering Controls Matrix
To ensure operational clarity, the following matrix summarizes the mandatory safety requirements based on the specific laboratory task.
Operational Task
Engineering Control Minimums
Eye/Face Protection
Hand Protection
Body Protection
Weighing & Aliquoting (Solid)
Fume Hood (Face velocity >100 fpm)
Safety goggles (ANSI Z87.1)
Double-layer Nitrile (≥0.11 mm)
Flame-retardant lab coat, closed shoes
Solution Preparation (Liquid)
Fume Hood
Safety goggles
Single-layer Nitrile
Lab coat, closed shoes
Spill Cleanup (High Exposure)
Fume Hood / Max Room Exhaust
Goggles + Face Shield
Heavy-duty Nitrile or Butyl rubber
Lab coat + Chemical-resistant apron
4. Experimental Protocol: Safe Handling Workflow
Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's success is confirmed.
Step 1: Pre-Operation Verification
Validate Engineering Controls: Verify fume hood functionality. The digital monitor must read >100 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily[9].
Clear Workspace: Remove clutter to prevent accidental spills and ensure uninterrupted laminar airflow.
Don Base PPE: Put on a lab coat, safety goggles, and the first layer of nitrile gloves[6].
Step 2: Weighing and Transfer
Double-Glove: Don a second pair of nitrile gloves over the first. Causality: This allows you to immediately shed the outer layer if it becomes contaminated during transfer, without ever exposing your bare skin[6].
Static Control: Use an anti-static weighing boat and a grounded stainless-steel spatula to minimize powder aerosolization.
Containment: Open the primary vial of 1-(2H-indazol-2-yl)butan-2-ol only inside the fume hood[8].
Transfer: Carefully transfer the required mass (MW: 190.24)[1].
Seal: Tightly cap the primary container before removing the weighing boat from the analytical balance area.
Step 3: Post-Handling Decontamination
Wipe down the balance and spatulas with an appropriate solvent (e.g., ethanol or isopropanol) while still inside the hood.
Remove and dispose of the outer layer of gloves into the solid hazardous waste bin before touching pens, notebooks, or leaving the hood area.
5. Spill Response and Disposal Plan
Even with meticulous planning, spills occur. An immediate, structured response prevents localized contamination from becoming a systemic exposure event.
Spill Containment Protocol:
Isolate: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity and increase room exhaust[8].
Protect: Don a face shield and heavy-duty gloves over your standard PPE.
Contain (Solid Spill): Do NOT use a brush or compressed air, as this generates hazardous dust. Use dry clean-up procedures[4]. Gently cover the powder with damp absorbent paper to suppress aerosolization, then carefully scoop the material into a sealable plastic container[4].
Decontaminate: Wash the affected area thoroughly with large amounts of water and a surfactant[4][5].
Disposal Plan:
All materials contaminated with 1-(2H-indazol-2-yl)butan-2-ol must be treated as hazardous chemical waste[7][10].
Segregation: Place solid waste (gloves, absorbent paper, empty vials) into a rigid, leak-proof container labeled "Hazardous Solid Waste - Toxic Organics (Indazole Derivatives)".
Liquid Waste: Collect solvent washings in a designated "Non-Halogenated Organic Waste" carboy.
Compliance: Never dispose of this compound down the drain[4]. Submit the waste to your institutional Environmental Health and Safety (EHS) department for high-temperature incineration[10].
6. Operational Workflow Visualization
Workflow for the safe handling, spill response, and disposal of 1-(2H-indazol-2-yl)butan-2-ol.